Tert-butyl 4-amino-2-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCRKNYAZJHMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434890 | |
| Record name | TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140373-77-9 | |
| Record name | TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 140373-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tert-butyl 4-amino-2-fluorobenzoate" properties and structure
An In-depth Technical Guide to Tert-butyl 4-amino-2-fluorobenzoate
This technical guide provides a comprehensive overview of the properties, structure, and applications of this compound, a key building block in modern medicinal and agricultural chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and chemical synthesis.
Chemical Structure and Identity
This compound is an aromatic compound containing a benzoate core structure. It is substituted with a fluorine atom at the 2-position, an amino group at the 4-position, and features a tert-butyl ester functional group. The presence of the fluorine atom and the tert-butyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and solubility, making it a valuable intermediate in the synthesis of bioactive molecules.[1][2]
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Properties
The combination of the fluorinated benzene ring, the amino group, and the bulky tert-butyl ester confers specific properties to the molecule. Quantitative data is summarized below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 140373-77-9 | [3] |
| Molecular Formula | C₁₁H₁₄FNO₂ | [3][4] |
| Molecular Weight | 211.24 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | The tert-butyl group generally enhances solubility in organic solvents. | [1] |
| Predicted XlogP | 2.2 | [4] |
| Storage Conditions | Store at 0-8 °C | [1] |
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.
Mass Spectrometry (Predicted) The following adducts are predicted for electrospray ionization mass spectrometry.
| Adduct | m/z |
| [M+H]⁺ | 212.10814 |
| [M+Na]⁺ | 234.09008 |
| [M-H]⁻ | 210.09358 |
| [M]⁺ | 211.10031 |
| [Source: PubChem CID 10058989][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, a broad singlet for the amino (-NH₂) protons, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic signals would be split due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons (with C-F coupling), the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom, likely coupled to the adjacent aromatic protons.
Infrared (IR) Spectroscopy (Expected) Characteristic absorption bands would be expected for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the alkyl group, C=O stretching of the ester carbonyl, C-F stretching, and C-N stretching.
Synthesis and Experimental Protocols
Representative Protocol: Acid-Catalyzed Esterification
This protocol is a general method for the synthesis of tert-butyl esters from carboxylic acids and should be adapted and optimized for the specific substrate.
-
Reaction Setup: To a solution of 4-amino-2-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask, add an excess of tert-butanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture. Alternatively, activating agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Development: It serves as a crucial building block for creating drug candidates.[1] The aniline moiety can be further functionalized, for example, through amide bond formation, Sandmeyer reactions, or by serving as a nucleophile in substitution reactions. The ester can be hydrolyzed under acidic conditions to reveal the carboxylic acid for further coupling reactions.
-
Fluorinated Compounds: The fluorine atom enhances molecular properties such as metabolic stability and binding affinity to biological targets.[1] This makes the compound a desirable starting material for developing novel fluorinated therapeutics.
-
Agrochemicals: Its application extends to the production of herbicides and pesticides, where its stability and the biological activity conferred by the fluoro-amino-benzoate core are beneficial.[1]
The general workflow for its use as a building block is illustrated in the diagram below.
Caption: General synthetic workflow utilizing the title compound.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements: H302 - Harmful if swallowed.[3]
-
Precautionary Phrases: P101 - If medical advice is needed, have product container or label at hand.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Pictogram: GHS07 (Harmful/Irritant).[3]
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
In-Depth Technical Guide: Tert-butyl 4-amino-2-fluorobenzoate
CAS Number: 140373-77-9
Introduction
Tert-butyl 4-amino-2-fluorobenzoate is a valuable fluorinated aromatic building block in organic synthesis. Its structure, incorporating a fluorine atom, an amino group, and a tert-butyl ester, makes it a versatile intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy.[1][3] The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, and also enhances the compound's solubility in organic solvents and its stability.[1][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, applications, and spectroscopic data of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 140373-77-9 | [1] |
| Molecular Formula | C₁₁H₁₄FNO₂ | [1] |
| Molecular Weight | 211.24 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 108-110 °C (for the non-fluorinated analog, tert-butyl 4-aminobenzoate) | [5] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Purification
Experimental Protocol: Synthesis
The following is a generalized experimental protocol for the synthesis of this compound from 4-amino-2-fluorobenzoic acid using di-tert-butyl dicarbonate. This protocol is based on similar reactions and should be optimized for specific laboratory conditions.[6]
Materials:
-
4-amino-2-fluorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous chloroform or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate
-
Deionized water
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in anhydrous chloroform or THF, add di-tert-butyl dicarbonate (2 equivalents).[6]
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.[6]
-
Once the reaction is complete, remove the solvent under reduced pressure to yield a crude product.[6]
-
To the crude product, add a minimum amount of water (e.g., 10 mL) and extract with dichloromethane (5 x 15 mL).[6]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[6]
-
Remove the solvent to afford the crude this compound.[6]
Experimental Protocol: Purification
The crude product can be purified by flash column chromatography.[6]
Procedure:
-
Elute the crude product with hexanes to remove any unreacted di-tert-butyl dicarbonate.[6]
-
Subsequently, elute with a mixture of hexanes and ethyl acetate (e.g., 3:1) to obtain the pure this compound.[6]
-
Further purification can be achieved by recrystallization. While specific solvents for this compound are not detailed in the literature, a solvent system can be chosen based on the principle that the compound should be soluble in the hot solvent and insoluble in the cold solvent.[7] For similar aromatic compounds, solvents like methanol, ethanol, or a mixture of dichloromethane and methanol have been used.[7][8]
Applications in Research and Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1]
-
Pharmaceutical Development: It is extensively used in the synthesis of novel pharmaceutical compounds. The presence of the fluorine atom is particularly valuable in drug discovery as it can enhance the lipophilicity of molecules, leading to improved absorption and bioavailability.[1] Its derivatives have been explored for their potential in treating a range of conditions.[2]
-
Agrochemicals: This compound also finds applications in the agrochemical industry for the production of herbicides and pesticides, where its stability and efficacy are crucial.[1]
-
Polymer Chemistry: It can be incorporated into polymer matrices to create materials with enhanced thermal stability and chemical resistance.[1]
-
Analytical Chemistry: In analytical chemistry, it is utilized in techniques such as chromatography for the separation and identification of complex mixtures.[1]
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted mass spectrometry data can provide valuable information for its identification.
Mass Spectrometry (Predicted)
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 212.10814 | 145.2 |
| [M+Na]⁺ | 234.09008 | 153.5 |
| [M-H]⁻ | 210.09358 | 147.7 |
| [M+NH₄]⁺ | 229.13468 | 164.1 |
| [M+K]⁺ | 250.06402 | 151.7 |
| [M]⁺ | 211.10031 | 144.6 |
| [M]⁻ | 211.10141 | 144.6 |
Data sourced from PubChemLite.[9]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Application in Drug Development Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 18144-47-3: TERT-BUTYL 4-AMINOBENZOATE | CymitQuimica [cymitquimica.com]
- 5. 4-氨基苯甲酸叔丁酯 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - this compound (C11H14FNO2) [pubchemlite.lcsb.uni.lu]
"Tert-butyl 4-amino-2-fluorobenzoate" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of tert-butyl 4-amino-2-fluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its molecular characteristics and presents a generalized protocol for its synthesis, catering to the needs of researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
This compound, also known as 4-amino-2-fluorobenzoic acid tert-butyl ester, is a valued building block in organic synthesis.[1] Its utility is derived from the presence of a reactive amine group and a fluorine atom on the aromatic ring, which can influence the molecule's electronic properties and biological activity.[1][2] The tert-butyl ester group provides steric hindrance, which can be advantageous in controlling reaction selectivity, and also enhances the compound's solubility and stability.[1]
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 211.24 g/mol |
| CAS Number | 140373-77-9 |
| Appearance | Off-white to yellow crystalline powder |
| Purity | ≥ 98% (HPLC) |
Synthetic Protocol: A Generalized Approach
Objective: To synthesize this compound via the esterification of 4-amino-2-fluorobenzoic acid.
Materials:
-
4-amino-2-fluorobenzoic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-fluorobenzoic acid in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add tert-butanol and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Initiation of Esterification: Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to yield pure this compound.
Generalized Synthesis Workflow
The following diagram illustrates the key steps in the generalized synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
References
"Tert-butyl 4-amino-2-fluorobenzoate" solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-amino-2-fluorobenzoate
Introduction
This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutic agents.[1][2] Its molecular structure, featuring a tert-butyl ester and a fluorine atom, imparts specific physicochemical properties that influence its behavior in solution and under various environmental conditions. The tert-butyl group is known to enhance solubility and stability, while the fluorine atom can increase the lipophilicity of molecules, which is advantageous for absorption and bioavailability in drug development.[1] This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of chemical intermediates like this compound, tailored for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and formulation development. The following table illustrates how solubility data for this compound would be presented.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | Data not available | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 25 | Data not available | Shake-Flask |
| Acetate Buffer (pH 4.5) | 25 | Data not available | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
Stability Data
Stability testing is essential to determine the shelf-life and storage conditions for a chemical intermediate. It evaluates the potential for degradation under various environmental factors such as temperature, humidity, and light.
Table 2: Stability of this compound under ICH Conditions
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 months | Data not available | Data not available |
| 3 months | Data not available | Data not available | |
| 6 months | Data not available | Data not available | |
| 12 months | Data not available | Data not available | |
| 30°C ± 2°C / 65% RH ± 5% RH | 0 months | Data not available | Data not available |
| 3 months | Data not available | Data not available | |
| 6 months | Data not available | Data not available | |
| 12 months | Data not available | Data not available | |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 months | Data not available | Data not available |
| (Accelerated) | 3 months | Data not available | Data not available |
| 6 months | Data not available | Data not available |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]
1. Preparation:
-
Prepare buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by guidelines from organizations like the WHO.[4]
-
Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed container.[3]
2. Equilibration:
-
The mixture is agitated in a mechanical shaker or stirrer at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][6] The presence of undissolved solid should be visually confirmed.[6]
3. Sample Analysis:
-
After equilibration, the suspension is filtered to remove the undissolved solid.[5]
-
The concentration of the dissolved compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][7]
4. Calculation:
-
The equilibrium solubility is calculated from the measured concentration of the dissolved compound.
Stability Testing Protocol
Stability studies for chemical intermediates are guided by the International Council for Harmonisation (ICH) guidelines.[8]
1. Batch Selection:
-
Stability studies should be conducted on at least three primary batches of the substance.[9]
2. Storage Conditions:
-
Long-term stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[9][10]
-
Accelerated stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[9][10] If a "significant change" occurs, testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) is recommended.[9][10] A significant change is defined as a failure to meet the specification.[10]
-
Photostability: The intrinsic photostability of the substance is evaluated to see if light exposure results in unacceptable changes.[8]
3. Testing Frequency:
-
For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]
-
For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]
4. Analytical Methods:
-
Stability-indicating analytical methods, typically HPLC, must be used to detect changes in the purity and degradation of the substance.[10] These methods should be fully validated.[10] The tests should cover physical, chemical, and microbiological attributes where appropriate.[10]
Visualizations
Caption: Workflow for Determining Equilibrium Solubility.
Caption: General Workflow for Stability Testing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US20100298384A1 - Novel oxazolidinone compounds as antiinfective agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. who.int [who.int]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. asianpubs.org [asianpubs.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. ema.europa.eu [ema.europa.eu]
The Strategic Role of Fluorine in the Bioactivity of Tert-butyl 4-amino-2-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-amino-2-fluorobenzoate is a key building block in the synthesis of novel pharmaceutical and agrochemical agents. While its direct biological activity is not extensively documented, the strategic placement of the fluorine atom on the benzene ring is of significant interest to medicinal chemists. This technical guide explores the multifaceted role of the ortho-fluorine substituent in modulating the potential bioactivity of this molecule and its derivatives. By examining the fundamental principles of fluorine in drug design, we can extrapolate its influence on physicochemical properties, metabolic stability, and target binding affinity. This document serves as a comprehensive resource for researchers leveraging fluorinated synthons in drug discovery and development, providing insights into experimental design and the interpretation of structure-activity relationships (SAR).
Introduction: The Unique Impact of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance pharmacological profiles.[1][2][3][4] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's behavior in a biological system.[1][2][5][6] These modifications can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties.[2][3] this compound serves as a valuable intermediate for creating drug candidates that target specific biological pathways, with its fluorine atom playing a crucial role in its potential biological activity.[7]
Physicochemical and Pharmacokinetic Implications of Fluorination
The presence of a fluorine atom at the ortho position to the carboxylic acid ester in "this compound" can significantly alter its physicochemical properties, which in turn influences its pharmacokinetic profile.
Modulation of Acidity and Basicity (pKa)
Fluorine is the most electronegative element, and its strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups.[1] In the case of this compound, the ortho-fluorine atom is expected to decrease the basicity of the aniline nitrogen (at position 4). This reduction in basicity can have significant consequences for bioavailability, as a less basic compound will be less protonated at physiological pH, potentially leading to improved membrane permeability.[1]
Impact on Lipophilicity
Fluorine substitution is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its absorption and distribution.[5][8] The unique fluorine atom in this compound enhances the lipophilicity of molecules derived from it, making it valuable in the development of new materials and pharmaceuticals that require improved absorption and bioavailability.[7]
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Placing a fluorine atom at a position susceptible to metabolic attack can block this process, thereby increasing the metabolic stability and half-life of the drug.[1] In derivatives of this compound, the fluorine at the 2-position could prevent aromatic hydroxylation, a common metabolic pathway.
Table 1: Predicted Physicochemical Properties of this compound and its Non-Fluorinated Analog
| Property | Tert-butyl 4-aminobenzoate (Non-Fluorinated Analog) | This compound | Rationale for Fluorine's Effect |
| Molecular Weight | 193.24 g/mol | 211.24 g/mol | Addition of a fluorine atom. |
| Predicted LogP | ~2.5 | ~2.7 | Fluorine generally increases lipophilicity. |
| Predicted pKa (Amine) | ~4.8 | ~4.2 | The electron-withdrawing fluorine atom reduces the basicity of the amino group. |
| Metabolic Stability | Susceptible to oxidation at the 2-position. | Blocked from oxidation at the 2-position. | The strong C-F bond is resistant to enzymatic cleavage. |
Note: The values presented in this table are estimations based on established principles of medicinal chemistry and computational predictions. Actual experimental values may vary.
Role of Fluorine in Target Binding and Bioactivity
The introduction of fluorine can also directly impact the interaction of a molecule with its biological target, such as a receptor or enzyme.
Alteration of Electronic Interactions
The strong electronegativity of fluorine creates a localized dipole moment in the C-F bond. This can lead to favorable electrostatic interactions with electron-deficient regions of a protein's binding pocket. Furthermore, the electron-withdrawing nature of fluorine can modulate the electron density of the entire aromatic ring, influencing its ability to participate in pi-stacking or other non-covalent interactions.
Conformational Control
The substitution of hydrogen with the slightly larger fluorine atom can introduce subtle steric effects that influence the preferred conformation of a molecule. This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to a more favorable binding entropy and higher affinity for the target.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the esterification of 4-amino-2-fluorobenzoic acid.
Materials:
-
4-amino-2-fluorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Tert-butanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-2-fluorobenzoic acid in a mixture of tert-butanol and dichloromethane, add di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Hypothetical Bioactivity Screening Protocol
To assess the potential bioactivity of derivatives synthesized from this compound, a tiered screening approach is often employed.
Primary Screening:
-
Target-based screening: If a specific biological target is hypothesized, in vitro assays such as enzyme inhibition assays or receptor binding assays would be conducted. For example, if the final compound is a kinase inhibitor, a radiometric or fluorescence-based kinase assay would be used.
-
Phenotypic screening: If the target is unknown, the compound would be tested in cell-based assays that measure a specific cellular phenotype, such as cell viability (e.g., MTT or CellTiter-Glo assays), apoptosis, or the expression of a particular biomarker.
Secondary Screening:
-
Dose-response curves: Compounds that show activity in the primary screen are then tested at a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Selectivity profiling: Active compounds are tested against a panel of related targets to assess their selectivity.
-
Mechanism of action studies: Further experiments are conducted to elucidate how the compound exerts its biological effect.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the logical flow of experiments and hypothetical biological pathways.
Caption: Hypothetical workflow for the synthesis and bioactivity screening of a derivative.
Caption: Hypothetical signaling pathway inhibited by a bioactive molecule.
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (C11H14FNO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Function of the Tert-butyl Group in Tert-butyl 4-amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-amino-2-fluorobenzoate is a key chemical intermediate in the synthesis of complex pharmaceutical compounds. Its utility is largely defined by the strategic presence of a tert-butyl group. This technical guide elucidates the primary function of the tert-butyl group as a protecting moiety for the carboxylic acid. We will delve into the chemical principles governing its stability and selective removal, present quantitative data for relevant transformations, provide detailed experimental protocols, and illustrate its role in a multi-step synthesis workflow.
Core Function of the Tert-butyl Group: A Protecting Group
In the context of this compound, the tert-butyl group serves as a protecting group for the carboxylic acid functionality.[1][2] Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.[3]
The tert-butyl group is particularly effective as a protecting group for carboxylic acids due to its unique combination of steric hindrance and electronic properties.[1] Its bulky nature physically obstructs the approach of nucleophiles and bases to the carboxyl carbon, rendering the ester highly resistant to a wide range of reaction conditions.
Key characteristics of the tert-butyl protecting group:
-
Stability: Tert-butyl esters are stable under neutral, basic, and weakly acidic conditions. This allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.
-
Lability under Acidic Conditions: The tert-butyl ester is readily cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[3][4][5] This selective removal is a cornerstone of its utility in complex synthesis.
Mechanism of Protection and Deprotection
Protection: Esterification
The formation of this compound involves the esterification of 4-amino-2-fluorobenzoic acid. A common and effective method for this transformation is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Deprotection: Acid-Catalyzed Cleavage
The removal of the tert-butyl group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3][4][5][6] The mechanism proceeds through the formation of a stable tert-butyl cation.
The deprotection process involves the following key steps:[3][7]
-
Protonation of the ester's carbonyl oxygen by the acid.
-
Cleavage of the C-O bond, leading to the formation of the carboxylic acid and a stable tertiary carbocation (tert-butyl cation).
-
The tert-butyl cation is then quenched, often by deprotonation to form isobutylene gas, which is volatile and easily removed from the reaction mixture.[4]
Quantitative Data
The following tables summarize typical reaction conditions and yields for the protection and deprotection of aromatic carboxylic acids, analogous to the transformations involving this compound.
Table 1: Protection of Aromatic Carboxylic Acids
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (Boc)₂O, DMAP (cat.) | Dichloromethane | Room Temperature | 2 - 4 | >90 |
| Isobutylene, H₂SO₄ (cat.) | Dioxane | Room Temperature | 12 - 24 | 85 - 95 |
| tert-Butyl acetate, HClO₄ | Acetonitrile | Room Temperature | 24 - 48 | 70 - 85 |
Table 2: Deprotection of Tert-butyl Esters
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 1 - 3 | >95 |
| 4 M HCl in Dioxane | Dioxane | Room Temperature | 2 - 6 | >90 |
| ZnBr₂ | Dichloromethane | Room Temperature | 12 - 24 | 75 - 90[8] |
Experimental Protocols
Synthesis of this compound (Protection)
Materials:
-
4-amino-2-fluorobenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 4-amino-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude 4-amino-2-fluorobenzoic acid can be further purified by recrystallization or column chromatography if necessary.[9]
Application in Multi-Step Synthesis: Synthesis of a Kinase Inhibitor Intermediate
This compound is a valuable intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors used in cancer therapy.[9] The protection of the carboxylic acid allows for selective modification of the amino group. For instance, the amino group can be acylated with acryloyl chloride to form an acrylamide, a key pharmacophore in some kinase inhibitors.
This workflow demonstrates the strategic importance of the tert-butyl protecting group. It allows for the selective formation of the acrylamide moiety without interference from the carboxylic acid. The final deprotection step then unmasks the carboxylic acid, providing a key intermediate for further elaboration into a final drug molecule.
Conclusion
The tert-butyl group in this compound plays a critical and enabling role in the synthesis of complex pharmaceutical agents. Its function as a robust yet readily cleavable protecting group for the carboxylic acid allows for precise and high-yielding chemical transformations at other positions of the molecule. A thorough understanding of its application, including the specific conditions for its introduction and removal, is paramount for researchers and professionals in the field of drug development.
References
- 1. PubChemLite - this compound (C11H14FNO2) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fiveable.me [fiveable.me]
- 6. Synthesis of novel gefitinib-based derivatives and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. ukm.my [ukm.my]
- 9. thieme-connect.de [thieme-connect.de]
The Versatile Intermediate: A Technical Guide to Tert-butyl 4-amino-2-fluorobenzoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl 4-amino-2-fluorobenzoate is a key building block in modern medicinal chemistry, valued for its unique structural features that facilitate the synthesis of complex and biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and its pivotal role as a pharmaceutical intermediate, with a focus on its application in the development of targeted therapies. The presence of a fluorine atom and a tert-butyl ester group imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and cell permeability, to the final active pharmaceutical ingredients (APIs).[1]
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its chemical structure combines a fluorinated benzene ring with an amino group and a bulky tert-butyl ester, making it a versatile scaffold for further chemical modifications.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄FNO₂ | [2] |
| Molecular Weight | 211.24 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| CAS Number | 140373-77-9 | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | 0-8 °C | [1] |
While specific experimental data for melting point, boiling point, and solubility are not widely published in readily available literature, its structural analogues and the nature of the compound suggest moderate solubility in organic solvents and limited solubility in water.
Spectroscopic Data
Predicted spectroscopic data provides insight into the structural confirmation of this compound.
| Spectroscopy | Predicted Data |
| Mass Spectrometry (MS) | [M+H]⁺: 212.10814, [M+Na]⁺: 234.09008 |
| ¹H NMR | Chemical shifts for aromatic protons are expected between 6.0 and 7.5 ppm, the amino group protons as a broad singlet, and the tert-butyl protons as a singlet around 1.5 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the range of 100-160 ppm, the carbonyl carbon of the ester around 165 ppm, and the carbons of the tert-butyl group between 25 and 80 ppm. |
| Infrared (IR) | Characteristic peaks are expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹). |
Synthesis of this compound
A common synthetic route to this compound involves the esterification of 4-amino-2-fluorobenzoic acid.
Experimental Protocol: Esterification of 4-amino-2-fluorobenzoic acid
Materials:
-
4-amino-2-fluorobenzoic acid
-
Tert-butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane, add tert-butanol (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Application as a Pharmaceutical Intermediate: Synthesis of GSK2256098
This compound is a plausible key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors. One such example is GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The structure of GSK2256098 contains a 2-fluoro-4-aminophenyl moiety, strongly suggesting the use of a derivative of this compound in its synthesis.
Experimental Workflow: Synthesis of a Pyrimidinone Core for FAK Inhibitors
The following workflow illustrates the general synthesis of a pyrimidinone core, a common scaffold in kinase inhibitors, which could be adapted for the synthesis of GSK2256098 using a derivative of this compound.
Caption: Synthetic workflow for a FAK inhibitor like GSK2256098.
Role in Targeting Signaling Pathways: FAK Inhibition
GSK2256098 is a selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression of FAK is implicated in various cancers.
FAK Signaling Pathway and Inhibition by GSK2256098
The following diagram illustrates the FAK signaling pathway and the point of inhibition by GSK2256098.
Caption: FAK signaling pathway and its inhibition by GSK2256098.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its unique structural features, particularly the fluorine atom and the tert-butyl ester, contribute to the favorable pharmacokinetic profiles of the resulting drug candidates. The successful application of this intermediate in the development of targeted therapies, such as the FAK inhibitor GSK2256098, highlights its importance in modern drug discovery and development. Further exploration of its synthetic utility is likely to lead to the discovery of novel therapeutics for a range of diseases.
References
The Pivotal Role of Tert-butyl 4-amino-2-fluorobenzoate in the Synthesis of Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-amino-2-fluorobenzoate is a key chemical intermediate that has garnered significant attention in the agrochemical industry. Its unique structural features, including a fluorine atom, an amino group, and a bulky tert-butyl ester, make it a valuable building block for the synthesis of complex and highly effective active ingredients for crop protection. The presence of fluorine can enhance the biological activity, metabolic stability, and binding affinity of the final agrochemical product. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of modern agrochemicals, with a focus on detailed experimental protocols, quantitative data, and the biological mechanisms of the resulting products.
Synthesis of this compound
The synthesis of the title compound can be achieved through two primary routes: the esterification of 4-amino-2-fluorobenzoic acid or the reduction of a nitro-precursor.
Method 1: Fischer Esterification of 4-amino-2-fluorobenzoic acid
This method involves the acid-catalyzed reaction of 4-amino-2-fluorobenzoic acid with an excess of a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst like sulfuric acid.
Experimental Protocol:
-
To a stirred solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a strong acid catalyst (e.g., concentrated sulfuric acid, 0.1 equivalents) at 0 °C.
-
Slowly add an excess of the tert-butylating agent (e.g., tert-butanol, 5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Reduction of Tert-butyl 2-fluoro-4-nitrobenzoate
This route involves the synthesis of the nitro-precursor, tert-butyl 2-fluoro-4-nitrobenzoate, followed by the reduction of the nitro group to an amine.
Experimental Protocol:
-
Step 1: Synthesis of tert-butyl 2-fluoro-4-nitrobenzoate
-
To a solution of 2-fluoro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add tert-butanol (1.2 equivalents) and stir the reaction mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield tert-butyl 2-fluoro-4-nitrobenzoate.
-
-
Step 2: Reduction of the nitro group
-
Dissolve tert-butyl 2-fluoro-4-nitrobenzoate (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
-
Application in the Synthesis of Herbicides
This compound serves as a crucial precursor for the synthesis of several classes of herbicides, including triazolopyrimidine sulfonamides and arylpicolinates.
Synthesis of Penoxsulam: A Triazolopyrimidine Sulfonamide Herbicide
Penoxsulam is a broad-spectrum herbicide that controls a variety of weeds in rice and other crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
Synthetic Workflow from a Related Precursor:
Plausible Synthetic Route to a Key Intermediate:
While direct synthesis from this compound is not explicitly detailed in the primary literature, a plausible route to the core triazolopyrimidine structure can be envisioned. This would involve a multi-step sequence starting with the diazotization of the amino group of the title compound, followed by conversion to a hydrazine derivative. Subsequent condensation with a suitable pyrimidine precursor would lead to the formation of the triazolopyrimidine ring system.
Experimental Protocol for Penoxsulam Synthesis (from intermediate): [1]
-
In a reaction vessel, dissolve the intermediate 2-amino-5,8-dimethoxy[1][2][3] triazolo [1,5-c] pyrimidine (6.5g) in acetonitrile (40mL).[1]
-
Add 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (11g).[1]
-
At room temperature, add pyridine (10g) as a base.[1]
-
Heat the reaction mixture to 35°C and stir for 7 hours.[1]
-
After the reaction is complete, add dilute hydrochloric acid (10%, 10g) and stir.[1]
-
Filter the resulting precipitate to obtain the white crystalline product.[1]
-
The crude product can be further purified by recrystallization.
Quantitative Data:
| Reaction Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |
| Penoxsulam Synthesis | 2-amino-5,8-dimethoxy[1][2][3] triazolo [1,5-c] pyrimidine, 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride | Pyridine, Acetonitrile, 35°C, 7h | Penoxsulam | 91% | 98% | [1] |
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Synthesis of Florpyrauxifen-benzyl: An Arylpicolinate Herbicide
Florpyrauxifen-benzyl is a synthetic auxin herbicide used to control broadleaf weeds in rice and other crops. It mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.
Synthetic Workflow from a Related Precursor:
Plausible Synthetic Route to a Key Intermediate:
The synthesis of the arylpicolinate core of Florpyrauxifen-benzyl from this compound would likely involve a series of reactions including a Suzuki or other cross-coupling reaction to introduce the second aromatic ring, followed by cyclization to form the picolinate ring system. The tert-butyl ester would then be transesterified to the benzyl ester.
Experimental Protocol for Florpyrauxifen-benzyl Synthesis (from intermediate): [4]
-
A 300 mL Parr reactor is charged with benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (15 grams) and 125 grams of acetonitrile.[4]
-
The reactor is purged with nitrogen and heated to 100°C with stirring.[4]
-
Ammonia is fed into the reactor over 6 minutes, bringing the pressure to 80 psi, to perform the amination step.[4]
-
After the reaction, the intermediate, benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, is isolated.[4]
-
The intermediate is then dissolved in a suitable solvent and treated with a chlorinating agent, such as N-chlorosuccinimide, to introduce the chlorine atom at the 3-position of the picolinate ring.[4]
-
The final product, florpyrauxifen-benzyl, is isolated and purified.[4]
Quantitative Data:
| Reaction Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |
| Florpyrauxifen-benzyl Synthesis | Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate HCl | Triethylamine, Toluene, 83°C, then N-chlorosuccinimide | Florpyrauxifen-benzyl | 84% | 95.2 wt% | [1] |
Mechanism of Action: Synthetic Auxin
Conclusion
This compound is a versatile and valuable building block in the synthesis of modern agrochemicals. Its strategic incorporation into complex molecules allows for the development of highly effective herbicides with specific modes of action. The detailed synthetic protocols and mechanistic insights provided in this guide highlight the importance of this intermediate for researchers and professionals in the field of agrochemical development. Further exploration of its utility in the synthesis of other classes of pesticides, such as fungicides and insecticides, represents a promising avenue for future research.
References
- 1. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 2. CN103724353A - Improved synthesis method of penoxsulam - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
The Versatile Building Block: A Technical Guide to Tert-butyl 4-amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-amino-2-fluorobenzoate is a key structural motif and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its unique trifunctional nature, possessing an aromatic amine, a sterically hindered ester, and a strategically placed fluorine atom, offers a wealth of possibilities for molecular diversification and the synthesis of complex target molecules. The presence of the fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for selective reactions at the amino group, while also being amenable to deprotection under acidic conditions. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data to facilitate its use in the laboratory.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The data for this compound is summarized below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 140373-77-9 | [3] |
| Molecular Formula | C₁₁H₁₄FNO₂ | [3] |
| Molecular Weight | 211.24 g/mol | [3] |
| Appearance | Off-white to yellow crystalline powder | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Melting Point | 210 °C (decomposes) (for the corresponding carboxylic acid) | [4] |
| Storage Conditions | 0-8 °C | [3] |
Spectroscopic Data
While a comprehensive set of publicly available, experimentally determined spectra for this specific compound is limited, the expected spectroscopic characteristics can be inferred from data on closely related compounds and predictive models.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the tert-butyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the amino/ester groups. The tert-butyl group will present as a sharp singlet around 1.5 ppm, integrating to nine protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (with C-F coupling), and the quaternary and methyl carbons of the tert-butyl group.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Common adducts in electrospray ionization (ESI) are also expected.
| Predicted Mass Spectrometry Adducts | |
| Adduct | m/z |
| [M+H]⁺ | 212.1081 |
| [M+Na]⁺ | 234.0901 |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from the commercially available 4-amino-2-fluorobenzoic acid. The primary transformation is the esterification of the carboxylic acid, for which several methods are suitable. A common and effective method involves the use of a tert-butylating agent under acidic conditions.
Experimental Protocol: Tert-butylation of 4-amino-2-fluorobenzoic acid
Materials:
-
4-amino-2-fluorobenzoic acid
-
Tert-butyl acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 4-amino-2-fluorobenzoic acid (1.0 eq) in a mixture of tert-butyl acetate and dichloromethane (1:1), add bis(trifluoromethanesulfonyl)imide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
This protocol is a representative example based on general procedures for tert-butyl ester formation.[2]
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The amino group serves as a key handle for derivatization through reactions such as amide bond formation and palladium-catalyzed cross-coupling reactions.
Amide Bond Formation
The primary amine of this compound readily participates in amide bond formation with carboxylic acids or their activated derivatives. This reaction is fundamental in the construction of many pharmaceutical scaffolds.
Materials:
-
This compound
-
A carboxylic acid of interest (e.g., a substituted benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF, add DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
This is a representative protocol for a standard amide coupling reaction.
Suzuki-Miyaura Cross-Coupling
While the amino group is the more common site for derivatization, the aromatic ring can also participate in cross-coupling reactions, typically after conversion of the amine to a more suitable functional group for coupling, such as a halide or triflate. However, for the purpose of this guide, we will focus on the more direct applications.
Role in Drug Discovery: Targeting Kinase and GPCR Signaling
The structural motifs derived from this compound are frequently found in small molecule inhibitors of protein kinases and modulators of G protein-coupled receptors (GPCRs), two of the most important classes of drug targets.[5][6]
Kinase Inhibitor Synthesis
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutics. The anilino-pyrimidine and related scaffolds are common cores for kinase inhibitors, and this compound is an ideal precursor for constructing such structures.
Caption: Inhibition of a generic kinase signaling pathway.
GPCR Modulator Synthesis
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prime targets for therapeutic intervention.[6] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and fine-tuning of receptor activity. The scaffold of this compound can be elaborated to produce molecules that act as allosteric modulators of GPCRs.
Caption: Allosteric modulation of a generic GPCR signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of reactive sites and the beneficial properties imparted by the fluorine atom make it a staple in the design and synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in the discovery and development of new pharmaceuticals and other advanced materials. The provided experimental protocols serve as a practical starting point for researchers to incorporate this important intermediate into their synthetic strategies.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing Tert-butyl 4-amino-2-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document provides detailed application notes and protocols for the synthesis of a potent and selective kinase inhibitor, Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The synthesis originates from a benzoic acid derivative, a structural analogue and a common synthetic precursor class that includes tert-butyl 4-amino-2-fluorobenzoate. This highlights the utility of such building blocks in the construction of complex and medicinally relevant molecules.
Zanubrutinib is a next-generation, irreversible BTK inhibitor designed for high selectivity, which minimizes off-target effects and improves its safety profile.[1][2] It is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][4]
Target Kinase and Signaling Pathway
Target Kinase: Bruton's Tyrosine Kinase (BTK)
Relevant Signaling Pathway: B-Cell Receptor (BCR) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[3] This pathway is essential for the development, activation, proliferation, and survival of B-lymphocytes. In many B-cell cancers, the BCR pathway is constitutively active, providing constant pro-survival signals to malignant cells.[1] Zanubrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][3] This blocks the downstream signaling cascade, including the NF-κB and PI3K-AKT pathways, ultimately inducing apoptosis in malignant B-cells.[3][5]
Data Presentation
The following tables summarize the in vitro inhibitory activities of Zanubrutinib against its primary target, BTK, and a selection of other kinases, demonstrating its high selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of Zanubrutinib
| Kinase Target | IC50 (nM) | Reference |
| Bruton's Tyrosine Kinase (BTK) | 0.3 | [6] |
| Interleukin-2-inducible T-cell kinase (ITK) | 6.0 | [7] |
| Epidermal Growth Factor Receptor (EGFR) | >1000 | [4] |
| Janus Kinase 3 (JAK3) | >1000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity of Zanubrutinib in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Jeko-1 | 1.487 | [6] |
| Mino | 5.884 | [6] |
| Rec-1 | ~0.001 | [7] |
Cellular IC50 values indicate the concentration of the drug that inhibits cell proliferation by 50%.
Experimental Protocols
The synthesis of Zanubrutinib can be accomplished through various routes. A common and scalable approach involves the construction of a central pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the required side chains and a final acylation step. The following protocols are representative of the key stages in the synthesis.
Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
This protocol describes the formation of the key heterocyclic core of Zanubrutinib.
Materials:
-
A suitable 4-phenoxybenzoic acid derivative
-
Thionyl chloride
-
Malononitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
Trimethyl orthoformate
-
Hydrazine
-
(R)-tert-butyl 4-(3-amino-4-oxobutyl)piperidine-1-carboxylate (or a similar keto-aldehyde equivalent)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Acetic acid
Procedure:
-
Acid Chloride Formation: To a solution of the 4-phenoxybenzoic acid derivative in an appropriate solvent, add thionyl chloride and heat to reflux until the reaction is complete (monitored by TLC or LC-MS). Remove the excess thionyl chloride under reduced pressure.
-
Dinitrile Formation: Dissolve the resulting acid chloride in a suitable solvent and add malononitrile and DIPEA. Stir the reaction at room temperature until completion.
-
Methylation: The vinyl dinitrile is then reacted with trimethyl orthoformate in acetonitrile with heating to form the corresponding ether intermediate.
-
Cyclization: The ether intermediate is reacted with hydrazine to form the 2-aminopyrazole, which is then immediately cyclized with a piperidine-containing keto-aldehyde equivalent in a mixture of DCM and acetic acid at a temperature above 60°C to yield the pyrazolo[1,5-a]pyrimidine core.[2]
Protocol 2: Reduction, Deprotection, and Chiral Resolution
This protocol details the modification of the core structure to introduce the correct stereochemistry.
Materials:
-
Pyrazolo[1,5-a]pyrimidine core from Protocol 1
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
L-Dibenzoyl tartaric acid (L-DBTA)
-
Methanol
-
Water
Procedure:
-
Reduction: The pyrimidine ring of the core intermediate is reduced using a reducing agent such as sodium borohydride.
-
Deprotection: The Boc protecting group on the piperidine ring is removed by treatment with a strong acid, such as HCl, to yield the bis(HCl) salt of the piperidine intermediate.[4]
-
Free Base Formation: The bis(HCl) salt is neutralized with a base, such as potassium hydroxide, to generate the free racemic piperidine.
-
Chiral Resolution: The desired (R)-enantiomer is selectively precipitated by forming a diastereomeric salt with a chiral resolving agent like L-Dibenzoyl tartaric acid (L-DBTA).[4][8] The resulting tartrate salt is then isolated by filtration.
Protocol 3: Final Acylation to Yield Zanubrutinib
This is the final step in the synthesis of Zanubrutinib.
Materials:
-
(R)-Piperidine-tartrate salt from Protocol 2
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
Procedure:
-
Acylation: The (R)-piperidine-tartrate salt is reacted with acryloyl chloride in a biphasic system (e.g., acetone/water) in the presence of a base like sodium bicarbonate (Schotten-Baumann conditions) to form Zanubrutinib.[4]
-
Purification: The crude Zanubrutinib is purified by column chromatography and/or crystallization to obtain the final product with high purity.
Conclusion
The synthesis of Zanubrutinib exemplifies a modern approach to kinase inhibitor development, where a deep understanding of the target's biology informs the rational design and synthesis of highly selective and potent therapeutic agents. The use of versatile building blocks, such as derivatives of tert-butyl 4-aminobenzoate, is central to the efficient construction of such complex molecules. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration and innovation in the development of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 4. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Tert-butyl 4-amino-2-fluorobenzoate in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
tert-Butyl 4-amino-2-fluorobenzoate is a versatile chemical intermediate valued in pharmaceutical and medicinal chemistry for its unique structural features.[1][2] It serves as a critical building block in the synthesis of complex, biologically active molecules, particularly in the development of targeted therapeutics.[1][2]
The molecule's utility is derived from three key components: the aromatic ring, which provides a rigid scaffold; the fluorine atom; and the tert-butyl ester. The fluorine substituent significantly influences the pharmacokinetic properties of the final compound, enhancing metabolic stability, bioavailability, and binding affinity by altering the electronic environment of the molecule.[2][3] This strategy of "fluorine editing" is increasingly common in modern drug design.[3] The tert-butyl group serves as a protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during synthesis, and also enhances solubility and stability.[1]
A primary application of this compound is in the synthesis of kinase inhibitors. For example, derivatives of aminobenzoic acids are used in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial for treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[4][5] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[5][6] By incorporating structures derived from this compound, novel inhibitors with high potency and selectivity can be developed.
The amino group of this compound provides a reactive handle for amide bond formation, allowing it to be incorporated into peptide-like structures or coupled with other molecular fragments. This process is analogous to standard peptide coupling reactions used in solid-phase peptide synthesis (SPPS).
Data Presentation
| Compound Class | Biological Target | Therapeutic Area | Key Structural Contribution | Reference |
| N,9-Diphenyl-9H-purin-2-amine Analogues | Bruton's Tyrosine Kinase (BTK) | Oncology, Autoimmune Diseases | Forms the core scaffold for kinase binding. | [4] |
| Substituted Pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Oncology | Serves as a key intermediate for building the inhibitor molecule. | [4] |
| Folate Precursor Hybrids | Dihydropteroate Synthase | Antimicrobial | Modification of the 4-aminobenzoic acid structure to create novel bioactivities. | |
| Peptidomimetics | Various (e.g., protein-protein interactions) | Drug Discovery | The fluorinated aromatic ring provides conformational rigidity and a scaffold for diversification.[7] | [7] |
Experimental Protocols
The following is a representative protocol for the incorporation of a 4-amino-2-fluorobenzoic acid moiety into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. This protocol is based on established methods for incorporating similar unnatural amino acids.[7][8]
Note: For incorporation into a peptide chain, the amino group of 4-amino-2-fluorobenzoic acid must first be protected, typically with an Fmoc group. The tert-butyl ester on the starting material serves as the carboxylic acid protection.
Protocol: Solid-Phase Incorporation of Fmoc-(4-amino-2-fluoro)-benzoic acid
1. Resin Preparation:
-
Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection (for the growing peptide chain):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[7][8]
-
Drain the solution and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.[7]
3. Coupling of Fmoc-(4-amino-2-fluoro)-benzoic acid:
-
In a separate vial, prepare the activation mixture:
-
Dissolve Fmoc-(4-amino-2-fluoro)-benzoic acid (3 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents).[7]
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.[7][9]
-
-
Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, the coupling step should be repeated.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
5. Continuation of Synthesis:
-
The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain further.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the tert-butyl and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
References
- 1. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for Amide Bond Formation with Tert-butyl 4-amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-amino-2-fluorobenzoate is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom renders the aniline moiety electron-deficient, which can pose challenges for standard amide bond formation protocols. This document provides detailed experimental procedures for the successful coupling of this compound with various carboxylic acids, focusing on robust and efficient methods suitable for library synthesis and lead optimization.
The protocols outlined below utilize common and effective coupling reagents, addressing the reduced nucleophilicity of the amine. These methods are designed to be broadly applicable, providing good to excellent yields for a range of substrates.
Data Presentation: Comparison of Amide Coupling Methods
The following table summarizes typical reaction conditions and expected yields for the amide bond formation with this compound using different coupling reagents. These conditions are based on established protocols for electron-deficient anilines and may require optimization for specific substrates.
| Coupling Reagent/Method | Carboxylic Acid (eq.) | Amine (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt/DMAP | 1.2 | 1.0 | 1.0 (EDC) | 0.1 (HOBt), 1.0 (DMAP) | 2.0 (DIPEA) | CH₃CN | 23 | 18 | 70-90[1] |
| HATU | 1.0 | 1.1 | 1.1 | - | 2.0 (DIPEA) | DMF | 23 | 2-4 | 75-95 |
| DCC/HOBt | 1.1 | 1.0 | 1.1 | 1.2 | - | DCM/DMF | 0 to RT | 12-24 | 60-80 |
| TiF₄ (catalytic) | 1.1 | 1.0 | 0.1 | - | - | Toluene | Reflux | 24 | 60-90[2] |
Experimental Protocols
Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling
This protocol is highly effective for electron-deficient anilines and offers the advantage of using a catalytic amount of HOBt with DMAP as an acyl transfer catalyst.[1]
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 mmol, 1.2 eq.).
-
Add this compound (1.0 mmol, 1.0 eq.).
-
Dissolve the solids in anhydrous acetonitrile (5-10 mL).
-
To the stirred solution, add EDC (1.0 mmol, 1.0 eq.), DMAP (1.0 mmol, 1.0 eq.), HOBt (0.1 mmol, 0.1 eq.), and DIPEA (2.0 mmol, 2.0 eq.).
-
Stir the reaction mixture at room temperature (23 °C) for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for challenging couplings, including those with electron-deficient amines and sterically hindered substrates.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol, 1.0 eq.) in anhydrous DMF (5-10 mL).
-
Add HATU (1.1 mmol, 1.1 eq.) and DIPEA (2.0 mmol, 2.0 eq.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.1 mmol, 1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Simplified mechanism of EDC/HOBt mediated coupling.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Tert-butyl 4-amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of tert-butyl 4-amino-2-fluorobenzoate as a key building block in the synthesis of novel heterocyclic compounds. The unique structural features of this reagent, including the fluorine substituent and the bulky tert-butyl ester group, offer distinct advantages in the development of new chemical entities with potential therapeutic applications.
Introduction
This compound is a versatile synthetic intermediate increasingly employed in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[1] The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions, allowing for further synthetic manipulations. These characteristics make it an attractive starting material for the construction of a variety of heterocyclic scaffolds, such as quinazolinones, which are known to exhibit a wide range of biological activities, including anticancer properties.
Synthesis of 7-Fluoro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
A key application of this compound is in the synthesis of quinazolinone derivatives. The following protocol details the synthesis of tert-butyl 7-fluoro-4-oxo-3,4-dihydroquinazoline-8-carboxylate, a novel heterocyclic compound with potential for further elaboration into more complex drug candidates. This transformation is achieved through a cyclocondensation reaction with formamide.
Reaction Scheme: Synthesis of tert-butyl 7-fluoro-4-oxo-3,4-dihydroquinazoline-8-carboxylate
Caption: Synthetic pathway for the formation of a quinazolinone ring system.
Experimental Protocol
This protocol is based on established methodologies for quinazolinone synthesis from anthranilic acid derivatives.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Solvents for purification (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) with an excess of formamide (which acts as both a reagent and a solvent).
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water to remove any residual formamide. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure tert-butyl 7-fluoro-4-oxo-3,4-dihydroquinazoline-8-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| tert-Butyl 7-fluoro-4-oxo-3,4-dihydroquinazoline-8-carboxylate | This compound | Formamide | Formamide | 4-6 | 150-160 | ~70-85* |
*Note: The yield is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions and scale.
Further Synthetic Applications and Potential
The resulting quinazolinone, tert-butyl 7-fluoro-4-oxo-3,4-dihydroquinazoline-8-carboxylate, serves as a valuable scaffold for the synthesis of more complex and potentially biologically active molecules. The workflow for further derivatization is outlined below.
Caption: Workflow for the derivatization of the synthesized quinazolinone.
The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to afford the corresponding carboxylic acid. This carboxylic acid moiety can then be converted into a variety of functional groups, such as amides, by coupling with different amines. Additionally, the N-3 position of the quinazolinone ring can be subjected to alkylation or arylation to introduce further diversity.
This strategic approach allows for the generation of a library of novel fluorinated quinazolinone derivatives for screening in various biological assays, particularly in the context of cancer drug discovery, where quinazolinone-based molecules have shown significant promise as kinase inhibitors. The fluorine atom at the 7-position is expected to favorably influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
References
Application Notes and Protocols for Suzuki Coupling of Tert-butyl 4-amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of Tert-butyl 4-amino-2-fluorobenzoate. This reaction is a powerful tool for the synthesis of complex biaryl compounds, which are significant structural motifs in many pharmaceutical agents and functional materials.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. While aryl bromides and iodides are common substrates, the use of aryl fluorides like this compound is advantageous due to the lower cost and wider availability of fluoroaromatic compounds.[1] However, the inherent strength of the C-F bond necessitates the use of specialized and optimized catalyst systems to achieve efficient coupling.[1]
Challenges and Considerations
Several factors must be considered for the successful Suzuki coupling of this compound:
-
C-F Bond Activation: The carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, making its oxidative addition to the palladium center the rate-limiting step. This challenge requires carefully selected catalysts and ligands that can facilitate this difficult activation.
-
Influence of the Amino Group: The presence of the amino group (-NH₂) can influence the reaction. As a Lewis base, it can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity by occupying coordination sites necessary for the catalytic cycle.[2] The choice of ligand is crucial to mitigate this potential inhibition.
-
Ester Functionality: The tert-butyl ester group is generally stable under many Suzuki coupling conditions. However, strongly basic conditions or prolonged heating could potentially lead to its hydrolysis. Careful selection of the base is therefore important.
Data Presentation: Representative Reaction Conditions
The successful Suzuki-Miyaura coupling of aryl fluorides and substrates with amine functionalities is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions that have been successfully employed for structurally similar substrates and can serve as a starting point for the optimization of the coupling with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 100-120 | 12-24 | >80 | A robust system for challenging aryl fluorides.[1] |
| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4-8) | K₃PO₄ (3) | Toluene | 100 | 12-18 | >85 | Effective for sterically hindered and electron-rich aryl halides.[3] |
| 3 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-24 | Variable | A classic catalyst, may require optimization for aryl fluorides.[4] |
| 4 | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2) | THF / H₂O (4:1) | 80 | 12 | High | Often effective for substrates prone to side reactions.[4] |
Experimental Protocol
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the ligand, and the base.
-
Seal the flask with a septum and purge with the inert gas for 10-15 minutes.
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe. The solvent should be thoroughly degassed beforehand by bubbling with an inert gas or by freeze-pump-thaw cycles to prevent oxidation of the Pd(0) catalyst.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Tert-butyl 4-amino-2-fluorobenzoate: A Versatile Building Block for Fluorinated Aniline Moieties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 4-amino-2-fluorobenzoate as a key building block for the introduction of a fluorinated aniline moiety in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, allowing for a wide range of chemical transformations at the amino group.
Physicochemical Properties and Spectral Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 140373-77-9[1] |
| Molecular Formula | C₁₁H₁₄FNO₂[1] |
| Molecular Weight | 211.24 g/mol [1] |
| Appearance | Off-white to yellow crystalline powder[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Storage Conditions | 0-8 °C[1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (Predicted) | δ 7.6-7.8 (m, 1H), 6.3-6.5 (m, 2H), 4.2 (br s, 2H), 1.5 (s, 9H) |
| ¹³C NMR (Predicted) | δ 164.5, 163.0 (d, J=245 Hz), 151.0 (d, J=12 Hz), 133.0 (d, J=10 Hz), 110.0 (d, J=3 Hz), 101.0 (d, J=25 Hz), 81.0, 28.0 |
| Mass Spectrometry (ESI-MS) | m/z 212.1 [M+H]⁺ |
Applications in Chemical Synthesis
This compound is a versatile intermediate for introducing the 4-amino-2-fluorobenzoyl moiety into a variety of molecular scaffolds. Key applications include its use in N-acylation, Buchwald-Hartwig amination, and Sonogashira coupling reactions, which are fundamental transformations in drug discovery and materials science.
N-Acylation Reactions
The amino group of this compound can be readily acylated with various acylating agents to form amide bonds. This reaction is crucial for the synthesis of many biologically active compounds, including kinase inhibitors.
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Protocol 1: Synthesis of tert-butyl 4-(acetylamino)-2-fluorobenzoate
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Table 3: Representative Data for N-Acylation Products
| Product | Acylating Agent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| tert-butyl 4-(acetylamino)-2-fluorobenzoate | Acetyl chloride | 95 | 8.10 (br s, 1H), 7.85 (t, J=8.8 Hz, 1H), 7.35 (dd, J=8.8, 2.0 Hz, 1H), 7.20 (dd, J=12.4, 2.0 Hz, 1H), 2.20 (s, 3H), 1.55 (s, 9H) | 168.5, 163.8, 161.2 (d, J=248 Hz), 143.5 (d, J=12 Hz), 132.0 (d, J=10 Hz), 115.5 (d, J=3 Hz), 108.0 (d, J=26 Hz), 82.0, 28.1, 24.8 | 254.1 [M+H]⁺ |
| tert-butyl 4-(benzoylamino)-2-fluorobenzoate | Benzoyl chloride | 92 | 8.25 (br s, 1H), 7.90-7.80 (m, 3H), 7.60-7.45 (m, 4H), 7.30 (dd, J=12.0, 2.0 Hz, 1H), 1.58 (s, 9H) | 165.8, 163.7, 161.3 (d, J=249 Hz), 144.0 (d, J=12 Hz), 134.5, 132.2, 132.0 (d, J=10 Hz), 128.8, 127.2, 115.8 (d, J=3 Hz), 108.5 (d, J=26 Hz), 82.2, 28.1 | 316.1 [M+H]⁺ |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This compound can be coupled with a variety of aryl halides or triflates to synthesize N-aryl derivatives.
Reaction Scheme for Buchwald-Hartwig Amination
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Protocol 2: Synthesis of tert-butyl 2-fluoro-4-(phenylamino)benzoate
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), bromobenzene (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (ethyl acetate/hexanes).
Table 4: Representative Data for Buchwald-Hartwig Amination Products
| Product | Aryl Halide | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| tert-butyl 2-fluoro-4-(phenylamino)benzoate | Bromobenzene | 85 | 7.90 (t, J=8.8 Hz, 1H), 7.35-7.25 (m, 2H), 7.15-7.05 (m, 3H), 6.80 (dd, J=8.8, 2.0 Hz, 1H), 6.70 (dd, J=13.2, 2.0 Hz, 1H), 6.0 (br s, 1H), 1.58 (s, 9H) | 163.5, 162.0 (d, J=250 Hz), 148.0 (d, J=12 Hz), 141.5, 132.5 (d, J=10 Hz), 129.5, 122.0, 118.5, 112.0 (d, J=3 Hz), 104.0 (d, J=27 Hz), 82.5, 28.2 | 288.1 [M+H]⁺ |
| tert-butyl 2-fluoro-4-((4-methoxyphenyl)amino)benzoate | 4-Bromoanisole | 82 | 7.80 (t, J=8.8 Hz, 1H), 7.10 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 6.65 (dd, J=8.8, 2.0 Hz, 1H), 6.55 (dd, J=13.6, 2.0 Hz, 1H), 5.8 (br s, 1H), 3.80 (s, 3H), 1.57 (s, 9H) | 163.6, 161.8 (d, J=248 Hz), 155.0, 149.0 (d, J=12 Hz), 134.0, 132.0 (d, J=10 Hz), 122.5, 114.8, 111.5 (d, J=3 Hz), 103.0 (d, J=27 Hz), 82.3, 55.5, 28.2 | 318.1 [M+H]⁺ |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. While this compound itself is not the direct substrate, it can be readily converted to an aryl halide (e.g., by Sandmeyer reaction) to participate in this coupling, providing access to a diverse range of alkynyl-substituted fluorinated anilines.
Experimental Workflow for a Two-Step Sonogashira Coupling
Caption: Two-step workflow for Sonogashira coupling starting from this compound.
Protocol 3: Synthesis of tert-butyl 4-bromo-2-fluorobenzoate
-
Suspend this compound (1.0 eq) in a mixture of HBr (48%) and water.
-
Cool the suspension to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr (48%).
-
Slowly add the diazonium salt solution to the CuBr solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 4: Sonogashira Coupling of tert-butyl 4-bromo-2-fluorobenzoate
-
To a Schlenk tube, add tert-butyl 4-bromo-2-fluorobenzoate (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill with argon.
-
Add degassed triethylamine (Et₃N) as the solvent and base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Table 5: Representative Data for Sonogashira Coupling Products
| Product | Alkyne | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| tert-butyl 2-fluoro-4-(phenylethynyl)benzoate | Phenylacetylene | 88 | 7.95 (t, J=8.4 Hz, 1H), 7.55-7.50 (m, 2H), 7.40-7.30 (m, 5H), 1.59 (s, 9H) | 163.0, 162.5 (d, J=255 Hz), 133.0 (d, J=10 Hz), 131.8, 128.8, 128.5, 126.0 (d, J=15 Hz), 122.5, 121.0 (d, J=4 Hz), 118.0 (d, J=25 Hz), 92.5, 87.0, 82.8, 28.1 | 297.1 [M+H]⁺ |
| tert-butyl 2-fluoro-4-((trimethylsilyl)ethynyl)benzoate | Ethynyltrimethylsilane | 91 | 7.85 (t, J=8.4 Hz, 1H), 7.30 (dd, J=8.4, 1.6 Hz, 1H), 7.20 (dd, J=11.2, 1.6 Hz, 1H), 1.58 (s, 9H), 0.25 (s, 9H) | 163.1, 162.3 (d, J=254 Hz), 132.8 (d, J=10 Hz), 126.5 (d, J=15 Hz), 120.5 (d, J=4 Hz), 117.5 (d, J=25 Hz), 103.0, 99.5, 82.6, 28.1, -0.2 | 293.1 [M+H]⁺ |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in introducing a fluorinated aniline moiety through robust and high-yielding reactions like N-acylation, Buchwald-Hartwig amination, and Sonogashira coupling makes it an important tool for researchers in drug discovery and agrochemical development. The protocols and data provided herein serve as a guide for the effective application of this reagent in synthetic chemistry.
References
Application Notes: Protecting Group Strategies for Tert-butyl 4-amino-2-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl 4-amino-2-fluorobenzoate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, largely due to its unique electronic and solubility properties conferred by the fluorine and tert-butyl groups.[1] In multi-step syntheses, the protection of the 4-amino group is often a critical step to prevent unwanted side reactions. The presence of the acid-labile tert-butyl ester group necessitates careful selection of an orthogonal protecting group strategy, where one group can be removed without affecting the other.[2][3][4]
This document outlines three distinct strategies for the protection of the amino group of this compound, providing detailed protocols and selection criteria based on the desired synthetic outcome. The strategies cover two orthogonal approaches using Cbz and Fmoc groups, and a non-orthogonal approach with a Boc group for simultaneous deprotection.
Strategy 1: Orthogonal Protection with Carboxybenzyl (Cbz) Group
Application: This strategy is ideal when the tert-butyl ester must be preserved for subsequent transformations, while the amino group needs to be temporarily masked. The Cbz group is stable to acidic and basic conditions and is selectively removed by catalytic hydrogenolysis, which does not cleave the tert-butyl ester.[5][6]
Workflow Diagram:
Caption: Cbz protection workflow for this compound.
Quantitative Data: Cbz Protection & Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | Benzyl Chloroformate, NaHCO₃ | Dioxane/Water | 0 to RT | 2 - 6 | 90 - 98 |
| Deprotection | H₂ (1 atm), 10% Pd/C | Methanol or Ethyl Acetate | Room Temperature | 1 - 5 | 93 - 98[7][8] |
Experimental Protocols
Protocol 1A: N-Protection with Carboxybenzyl (Cbz) Group
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(benzyloxycarbonylamino)-2-fluorobenzoate.
Protocol 1B: N-Deprotection of the Cbz Group
-
Dissolve the Cbz-protected substrate (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a Parr shaker apparatus at 1-3 atm pressure.[9]
-
Stir the suspension vigorously at room temperature for 1-5 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Strategy 2: Orthogonal Protection with Fmoc Group
Application: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an excellent alternative to Cbz, particularly if the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes, alkenes, or nitro groups). The Fmoc group is stable to acid but is readily cleaved under mild basic conditions (e.g., piperidine), which preserves the tert-butyl ester.[10][11]
Workflow Diagram:
Caption: Fmoc protection workflow for this compound.
Quantitative Data: Fmoc Protection & Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | Fmoc-Cl, NaHCO₃ | Dioxane/Water or Acetonitrile | Room Temperature | 1 - 4 | 92 - 99[12][13][14] |
| Deprotection | 20% Piperidine (v/v) | DMF | Room Temperature | 0.5 - 2 | 95 - 100 |
Experimental Protocols
Protocol 2A: N-Protection with Fmoc Group
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).
-
Stir the solution vigorously at room temperature.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise over 30 minutes.
-
Continue stirring for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford tert-butyl 2-fluoro-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)benzoate.
Protocol 2B: N-Deprotection of the Fmoc Group
-
Dissolve the Fmoc-protected substrate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add piperidine to the solution to make a 20% (v/v) mixture.
-
Stir the reaction at room temperature for 30-120 minutes. The formation of a dibenzofulvene-piperidine adduct is often observed.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under high vacuum to remove the solvent and excess piperidine.
-
Co-evaporate with a solvent like toluene to remove residual DMF.
-
The resulting crude product can be purified by column chromatography or precipitation to yield the deprotected this compound.
Strategy 3: Non-Orthogonal Protection with Boc Group & Simultaneous Deprotection
Application: This strategy is employed when the final desired product is 4-amino-2-fluorobenzoic acid . The tert-butyloxycarbonyl (Boc) group is used to protect the amine. Both the N-Boc group and the tert-butyl ester are labile under strong acidic conditions.[15][16] This allows for a highly efficient final step where both protecting groups are removed simultaneously.[17]
Workflow Diagram:
Caption: Boc protection and simultaneous deprotection workflow.
Quantitative Data: Boc Protection & Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), Et₃N | Dichloromethane (DCM) | Room Temperature | 2 - 12 | 95 - 100 |
| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | 95 - 100 |
Experimental Protocols
Protocol 3A: N-Protection with Boc Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The resulting tert-butyl 4-(tert-butoxycarbonylamino)-2-fluorobenzoate is often pure enough for the next step, or it can be purified by column chromatography.
Protocol 3B: Simultaneous Deprotection of N-Boc and Tert-butyl Ester
-
Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise. A typical ratio is 1:1 DCM:TFA (v/v).[18]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The deprotection mechanism involves protonation, loss of a stable tert-butyl cation, and decarboxylation of the resulting carbamic acid.[19][20]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude 4-amino-2-fluorobenzoic acid trifluoroacetate salt can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration. Neutralization with a mild base can provide the free amino acid.
Decision-Making Flowchart for Protecting Group Selection
Caption: Guide for selecting the appropriate protecting group strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. biosynth.com [biosynth.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. total-synthesis.com [total-synthesis.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. [PDF] An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media | Semantic Scholar [semanticscholar.org]
- 13. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Note: Utilizing Tert-butyl 4-amino-2-fluorobenzoate for C-terminal Peptide Modification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug development, the modification of peptides to enhance their therapeutic properties is a critical area of research. Post-synthesis modification, particularly at the C-terminus, can significantly impact a peptide's stability, bioavailability, and target affinity. Tert-butyl 4-amino-2-fluorobenzoate has emerged as a valuable chemical entity for such modifications, acting as a versatile building block for the introduction of a fluorinated aromatic moiety. This application note details the use of this compound in peptide synthesis, focusing on its role in creating peptide conjugates, with potential applications in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
The presence of the fluorine atom on the benzene ring can confer unique properties to the resulting peptide conjugate, including altered electronic characteristics and increased metabolic stability. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in a subsequent step to allow for further conjugation. The amino group provides a reactive handle for coupling to the C-terminus of a peptide chain.
Applications
The primary application of this compound in the context of peptide synthesis is as a C-terminal modifying agent. It can be coupled to the C-terminal carboxylic acid of a peptide or a peptide fragment. This is particularly relevant in the construction of linkers for ADCs, where the modified peptide can serve as a cleavable or non-cleavable linker between the antibody and the cytotoxic payload.
A notable example is its use in the synthesis of a linker for maytansinoid-based ADCs. In this context, a dipeptide, such as L-valine-L-citrulline, is first synthesized and then coupled to this compound. This modified dipeptide can then be further elaborated and conjugated to both an antibody and a maytansinoid drug.
Experimental Protocols
This section provides a detailed protocol for the solution-phase coupling of a protected dipeptide to this compound. This method can be adapted for the C-terminal modification of other peptides.
Materials:
-
Protected peptide with a free C-terminal carboxylic acid (e.g., Boc-L-valine-L-citrulline)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
(+)-Camphor-10-sulfonic acid (CSA)
-
Dry Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Methanol
-
10% v/v Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Peptide's C-terminus:
-
Dissolve the protected peptide (1 equivalent) and DCC (1.1 equivalents) in dry DCM in a round-bottom flask.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Stir the mixture for 5 minutes to allow for the formation of the O-acylisourea active intermediate.
-
-
Coupling with this compound:
-
To the activated peptide solution, add (+)-Camphor-10-sulfonic acid (0.15 equivalents) and this compound (1.1 equivalents) as solids.
-
Allow the reaction mixture to slowly warm to room temperature while stirring continuously. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 10% v/v HCl, water, and saturated NaHCO₃ solution.
-
Extract the aqueous layers once with DCM.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ and filter.
-
-
Purification:
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purify the crude product by silica gel column chromatography using a suitable gradient elution system (e.g., a gradient of Ethyl Acetate and a mixture of EtOAc/DCM/methanol).
-
Combine the fractions containing the pure product, concentrate in vacuo, and dry under high vacuum to yield the final peptide conjugate.
-
Data Presentation
The following table summarizes the quantitative data from a representative synthesis involving the coupling of Boc-L-valine-L-citrulline with this compound, as described in the patent literature[1].
| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Product | Yield |
| Boc-L-valine-L-citrulline | This compound | DCC | CSA | Boc-L-valine-L-citrulline-(4-amino-2-fluoro)benzoic acid t-butyl ester | 40% |
Visualizations
Experimental Workflow for C-terminal Peptide Modification
Caption: Workflow for the solution-phase C-terminal modification of a peptide using this compound.
References
Application Notes and Protocols for Developing Drug Candidates with Improved Lipophilicity Using Tert-butyl 4-amino-2-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipophilicity is a critical physicochemical parameter in drug design, profoundly influencing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Strategic modulation of lipophilicity is therefore a key aspect of lead optimization in medicinal chemistry. The introduction of fluorine atoms into a molecule is a widely employed strategy to enhance lipophilicity, metabolic stability, and binding affinity.[3] "Tert-butyl 4-amino-2-fluorobenzoate" is a versatile chemical building block that offers a dual approach to lipophilicity enhancement through the presence of both a fluorine atom and a bulky tert-butyl group.[1] This document provides detailed application notes and protocols for the use of "this compound" in the synthesis of drug candidates with improved lipophilicity, focusing on its application in the development of kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation: Impact of Fluorination on Kinase Inhibitor Potency
| Compound | Structure | Target Kinase | IC50 (nM) |
| Sorafenib (non-fluorinated) | VEGFR-2 | ~90 | |
| Fluorinated Diarylurea Analog | VEGFR-2 | 52.4[2] |
Table 1: Comparison of in vitro inhibitory activity of a fluorinated diarylurea derivative against its non-fluorinated counterpart, sorafenib, on VEGFR-2 kinase.[2]
Mandatory Visualization
Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block its downstream signaling, thereby inhibiting angiogenesis.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow
The synthesis of a potential VEGFR-2 inhibitor using "this compound" would typically involve an amide or urea bond formation. The following workflow illustrates the key steps in synthesizing a hypothetical N-aryl-N'-pyridinylpyrimidinyl-urea inhibitor.
Caption: General workflow for the synthesis of a urea-based kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated N-aryl-N'-pyridinylpyrimidinyl-urea Kinase Inhibitor
This protocol describes the synthesis of a hypothetical urea-based kinase inhibitor by reacting "this compound" with a suitable isocyanate.
Materials:
-
This compound
-
4-(Pyridin-3-yl)pyrimidin-2-yl isocyanate (or a suitable precursor for in situ generation)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if starting from an amine and phosgene equivalent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DCM or THF.
-
To the stirred solution, add 4-(pyridin-3-yl)pyrimidin-2-yl isocyanate (1.05 equivalents) dropwise at room temperature. If generating the isocyanate in situ from the corresponding amine, pre-treat the amine with a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base like TEA or DIPEA in a separate flask before adding it to the solution of this compound.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorinated urea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol outlines the classic shake-flask method for the experimental determination of the LogP value of a synthesized compound.
Materials:
-
Synthesized fluorinated kinase inhibitor
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Phosphate-buffered saline (PBS), pH 7.4 (for LogD measurements)
-
Suitable analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
-
Centrifuge tubes
-
Vortex mixer and shaker
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water (or PBS for LogD) for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
In a centrifuge tube, add a known volume of the pre-saturated aqueous phase (e.g., 1 mL of water or PBS).
-
Add a small aliquot of the compound's stock solution to the aqueous phase to achieve a desired starting concentration (ensure the final DMSO concentration is low, typically ≤1%).
-
Add an equal volume of the pre-saturated n-octanol (e.g., 1 mL) to the tube.
-
Securely cap the tube and vortex vigorously for 1-2 minutes.
-
Place the tube on a shaker and agitate for at least 1 hour to ensure equilibrium is reached.
-
Centrifuge the tube to achieve complete phase separation.
-
Carefully withdraw a known volume from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., by creating a calibration curve with standard solutions).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This protocol provides a general procedure for evaluating the inhibitory activity of the synthesized compound against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.[4][5][6]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Synthesized fluorinated kinase inhibitor (test compound)
-
Positive control inhibitor (e.g., Sorafenib)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in kinase buffer containing a small percentage of DMSO (final DMSO concentration should be consistent across all wells and typically ≤1%).
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound or control to the appropriate wells.
-
To initiate the kinase reaction, add a solution of ATP and recombinant VEGFR-2 kinase to each well (except for the "no enzyme" control wells).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will lyse the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The inhibitory activity is determined by the reduction in luminescence in the presence of the inhibitor compared to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
"this compound" is a valuable building block for the synthesis of drug candidates with potentially improved lipophilicity. The incorporation of a fluorine atom and a tert-butyl group can favorably modulate the physicochemical properties of a lead compound, leading to enhanced biological activity. The provided protocols for synthesis, LogP determination, and in vitro kinase activity assessment offer a framework for researchers to utilize this reagent in their drug discovery efforts, particularly in the development of novel kinase inhibitors. Careful evaluation of the structure-activity relationship and the impact on ADMET properties will be crucial for the successful development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. New fluorinated diarylureas linked to pyrrolo[2,3-d]pyrimidine scaffold as VEGFR-2 inhibitors: Molecular docking and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Enhancing Metabolic Stability of Compounds with Tert-butyl 4-amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, achieving optimal metabolic stability is a paramount objective. A compound's metabolic stability dictates its pharmacokinetic profile, influencing crucial parameters such as half-life, bioavailability, and clearance rate. Poor metabolic stability can lead to rapid degradation of a drug candidate by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver, resulting in insufficient systemic exposure and diminished therapeutic efficacy. Consequently, strategies to enhance metabolic stability are integral to the design and optimization of novel therapeutic agents.
One effective strategy to mitigate metabolic liabilities is the introduction of specific chemical moieties that can shield susceptible sites from enzymatic attack. The use of "Tert-butyl 4-amino-2-fluorobenzoate" as a building block in medicinal chemistry represents a promising approach to improving the metabolic stability of drug candidates. The incorporation of a fluorine atom can significantly alter the electronic properties of a molecule, often leading to increased resistance to oxidative metabolism.[1][2][3] The tert-butyl group, a bulky substituent, can provide steric hindrance, further protecting the molecule from enzymatic degradation.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation related to the use of fluorinated building blocks, with a focus on leveraging "this compound" to enhance the metabolic stability of compounds.
Data Presentation: Impact of Fluorination on Metabolic Stability
| Compound ID | Description | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| Parent Compound | 3N-benzoyl-7-PPyQ | Not explicitly stated, but fluorinated analog showed no improvement |
| Fluorinated Analog | Replacement of benzoyl with 2-fluorobenzoyl | No improvement in metabolic stability observed |
This table is illustrative and based on findings from a study on different, but structurally relevant, compounds.[4] It underscores the necessity of experimental validation for each new chemical entity.
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines the key steps for determining the metabolic stability of a test compound using liver microsomes, a common in vitro model for studying Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Pooled human liver microsomes (or from other species of interest)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomal suspension.
-
Add the test compound and control compound to their respective wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point represents the initial concentration before metabolism occurs.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate or tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific test compound and internal standard.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining against time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = -0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Logical Relationship of Fluorination to Metabolic Stability
Caption: Rationale for using this compound.
Conclusion
The strategic incorporation of "this compound" into drug candidates presents a viable approach for enhancing metabolic stability, a critical determinant of a drug's success. While the specific impact of this building block needs to be empirically determined for each new chemical series, the principles of leveraging fluorine's electronic effects and the steric bulk of the tert-butyl group are well-established in medicinal chemistry. The provided protocols for in vitro metabolic stability assessment offer a robust framework for evaluating the effectiveness of such chemical modifications. By systematically applying these strategies and assays, researchers can accelerate the development of more stable and efficacious drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Drug Intermediates
Welcome to the technical support center for the synthesis of fluorinated drug intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these critical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of fluorinated drug intermediates?
The synthesis of fluorinated drug intermediates is often complicated by several factors:
-
Reagent Handling and Safety: Many common fluorinating reagents are hazardous, toxic, corrosive, and may be thermally unstable.[1] For instance, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are sensitive to moisture and can decompose violently upon heating.[1][2]
-
Side Reactions: Elimination reactions are a common side reaction, particularly in deoxyfluorination, leading to the formation of unsaturated byproducts.[2][3] The basicity of some fluoride sources can promote these elimination pathways.
-
Stereocontrol: Achieving high stereoselectivity can be difficult, especially in conformationally flexible systems like cycloheptanes.[4] The reaction mechanism (SN1 vs. SN2) plays a crucial role in the stereochemical outcome.
-
Substrate Reactivity: The electronic nature of the substrate significantly impacts the reaction's success. Electron-deficient heterocycles can be challenging to fluorinate via nucleophilic aromatic substitution (SNAr).[5]
-
Purification: The unique polarity of fluorinated compounds can make their separation from reaction mixtures and non-fluorinated starting materials challenging.[6][7]
Q2: How do I choose the right fluorinating agent for my reaction?
The choice of fluorinating agent depends on several factors, including the functional group to be fluorinated, the substrate's sensitivity, and safety considerations.
-
Deoxyfluorination (Alcohols to Fluorides): DAST, Deoxo-Fluor, PyFluor, and Xtalfluor are common reagents. Deoxo-Fluor and Xtalfluor are generally considered more thermally stable than DAST.[8][9][10] PyFluor is known for its high selectivity, yielding fewer elimination byproducts.[2][3]
-
Geminal Difluorination (Ketones/Aldehydes to Difluorides): DAST and Deoxo-Fluor are effective for this transformation.[4][11]
-
Electrophilic Fluorination (e.g., of enolates or aromatic rings): Selectfluor is a widely used, stable, and easy-to-handle solid reagent for electrophilic fluorination.[5]
-
Nucleophilic Aromatic Substitution (SNAr): Alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), often with a phase-transfer catalyst, are used for SNAr reactions on electron-deficient aromatic or heteroaromatic rings.
The following decision-making workflow can help guide your selection:
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simpler fluorine chemistry [soci.org]
- 9. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 4-amino-2-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize coupling reactions involving Tert-butyl 4-amino-2-fluorobenzoate.
General FAQs
Q1: How should I handle and store this compound?
A1: this compound is typically an off-white to yellow crystalline powder.[1] It should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 0-8 °C.[1] As with any chemical reagent, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle it in a well-ventilated area.
Q2: What is the purity of commercially available this compound?
A2: Commercially available this compound generally has a purity of ≥ 98%, often determined by HPLC.[1] Impurities in starting materials can poison catalysts, so using high-purity reagents is critical for successful coupling reactions.[2]
Q3: My reaction is sensitive to acidic conditions. Is the tert-butyl ester group stable?
A3: The tert-butyl (t-butyl) ester is a protecting group that is known for its stability under a wide range of conditions but is labile and easily removed under acidic conditions.[3] The most common reagent for its removal is trifluoroacetic acid (TFA).[3][4] Care must be taken to avoid inadvertently cleaving this group if your reaction conditions are or become acidic.
Troubleshooting Guide: Amide Coupling
The primary amino group of this compound can be coupled with carboxylic acids to form amide bonds. The electron-withdrawing fluorine atom can decrease the nucleophilicity of the amine, potentially making these couplings challenging.
Q4: My amide coupling reaction has a low yield. What are the most common causes?
A4: Low yields in amide couplings with this substrate are often due to a combination of steric hindrance and the reduced reactivity of the electron-deficient amine.[5][6] Key factors to investigate are:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough.
-
Poor Amine Reactivity: The fluorine atom reduces the amine's nucleophilicity.
-
Steric Hindrance: The ortho-fluorine and tert-butyl ester groups can sterically impede the reaction.[5]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion.[6]
Q5: Which coupling reagents are most effective for this type of electron-deficient amine?
A5: For challenging couplings involving sterically hindered or electron-deficient amines, more powerful uronium/guanidinium-based coupling reagents are recommended.[3][5] These reagents have demonstrated higher efficiency in difficult cases.[6]
| Coupling Reagent | Common Base | Typical Solvent | Notes |
| HATU | DIPEA, TEA | DMF, NMP | Highly efficient and commonly used for difficult couplings.[3][6] |
| HBTU | DIPEA, TEA | DMF, DCM | A reliable and widely used coupling reagent.[3] |
| PyBOP / HOAt | DIPEA | DMF | Effective for sterically hindered amino acids and reducing racemization.[6] |
Q6: I see multiple spots on my TLC, including unreacted starting material. What steps can I take?
A6: The presence of starting material indicates an incomplete reaction.[6] If you also see multiple other spots, they could be byproducts from side reactions or decomposition.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS.[7] Some difficult couplings may require extended reaction times (e.g., overnight) to reach completion.[6] Gentle heating can sometimes improve the rate, but be cautious as the tert-butyl ester can be sensitive to forcing conditions.[5]
-
Increase Reagent Equivalents: Using a slight excess of the activated carboxylic acid (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
Ensure Anhydrous Conditions: Water can hydrolyze activated esters and interfere with the reaction. Use anhydrous solvents.
Experimental Protocol 1: General Procedure for Amide Coupling using HATU
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.2 equiv.), HATU (1.15 equiv.), and a hindered base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.[3]
-
Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[7]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
This compound can serve as the amine nucleophile in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions. Success is highly dependent on the choice of catalyst, ligand, and base.
Q7: My Buchwald-Hartwig amination is failing or giving very low yield. What are the critical parameters to check?
A7: Failure in Buchwald-Hartwig aminations often traces back to catalyst deactivation or suboptimal reaction parameters. The fluorinated aniline product can also be unstable under typical C-N coupling conditions (heat and strong base).[8]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2][9] Ensure your reaction vessel and solvents are thoroughly degassed.
-
Catalyst and Ligand Choice: The combination of the palladium precatalyst and the ligand is critical. For electron-deficient anilines, bulky, electron-rich biaryl phosphine ligands are often required.[9]
-
Base Selection: The base is crucial but can also cause issues. Strong bases like NaOtBu are common but may lead to substrate or product degradation.[10] Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance.[2][10] For fluoroalkylanilines, a weaker base like potassium phenoxide (KOPh) has been shown to be effective while preserving the product.[8]
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF.[2][10]
| Parameter | Recommendation for this compound | Rationale |
| Pd Precatalyst | G3 or G4 Palladacycles (e.g., XPhos Pd G3) | More stable and efficient at generating the active Pd(0) species.[10][11] |
| Ligand | Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos) | Essential for promoting reductive elimination, especially with challenging substrates.[9][11] |
| Base | NaOtBu (strong), Cs₂CO₃, K₃PO₄ (weaker) | The base facilitates the deprotonation of the amine. Weaker bases may be necessary to prevent degradation of the sensitive fluorinated product.[8][10] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are standard. Must be thoroughly degassed.[2] |
| Temperature | 80-110 °C | Heat is usually required, but excessive temperatures can cause decomposition.[9] |
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for low reaction yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of Tert-butyl 4-amino-2-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-amino-2-fluorobenzoate. The following information addresses common issues, particularly the formation of byproducts, and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the esterification of 4-amino-2-fluorobenzoic acid. Common methods include:
-
Reaction with Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP): This is a widely used method for the tert-butylation of carboxylic acids under mild conditions.[1]
-
Transesterification: This can be achieved using a tert-butoxide salt, such as sodium tert-butoxide, in an appropriate solvent.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form depending on the reaction conditions. The most common include:
-
N-tert-butoxycarbonyl (N-Boc) protected byproduct: The amino group of 4-amino-2-fluorobenzoic acid or the product can react with the tert-butylating agent to form an N-Boc protected species.
-
Di-tert-butylated byproduct: Both the carboxylic acid and the amino group can be tert-butylated, leading to the formation of tert-butyl 4-(tert-butoxycarbonylamino)-2-fluorobenzoate.
-
Isobutylene: Under acidic conditions or high temperatures, the tert-butyl group can be eliminated as isobutylene gas.
-
Unreacted starting material: Incomplete reaction will leave residual 4-amino-2-fluorobenzoic acid.
Q3: How can I minimize the formation of the N-tert-butylated byproduct?
A3: To minimize the formation of the N-tert-butylated byproduct, consider the following:
-
Control of stoichiometry: Use a controlled amount of the tert-butylating agent. An excess of the reagent is more likely to react with the amino group.
-
Reaction temperature: Lowering the reaction temperature can often increase the selectivity of the O-tert-butylation over N-tert-butylation.
-
Order of addition: In some cases, the order in which reagents are added can influence the product distribution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. | 1a. Increase reaction time. 1b. Increase reaction temperature slightly, monitoring for byproduct formation. 1c. Ensure efficient stirring. |
| 2. Decomposition of the product or starting material. | 2a. Use milder reaction conditions (e.g., lower temperature). 2b. Ensure the absence of strong acids or bases that could catalyze decomposition. | |
| 3. Suboptimal stoichiometry of reagents. | 3a. Optimize the molar ratio of the carboxylic acid to the tert-butylating agent and catalyst. | |
| Presence of a significant amount of unreacted 4-amino-2-fluorobenzoic acid | 1. Insufficient amount of tert-butylating agent. | 1a. Increase the equivalents of the tert-butylating agent. |
| 2. Inactive catalyst. | 2a. Use fresh or purified DMAP. | |
| 3. Poor solubility of the starting material. | 3a. Choose a more suitable solvent or increase the solvent volume. | |
| Formation of a significant amount of the N-tert-butylated byproduct | 1. Excess of the tert-butylating agent. | 1a. Use a stoichiometric amount or a slight excess of the tert-butylating agent. |
| 2. Reaction temperature is too high. | 2a. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Formation of the di-tert-butylated byproduct | 1. Significant excess of the tert-butylating agent and prolonged reaction time. | 1a. Carefully control the stoichiometry of the tert-butylating agent. 1b. Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed. |
| Difficulty in purifying the product | 1. Byproducts have similar polarity to the product. | 1a. Optimize the mobile phase for column chromatography to achieve better separation. 1b. Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Esterification with Di-tert-butyl dicarbonate (Boc₂O)
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
4-Amino-2-fluorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-amino-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM or THF, add di-tert-butyl dicarbonate (1.1 - 1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
References
Technical Support Center: Selective Removal of tert-Butyl Protecting Group from Tert-butyl 4-amino-2-fluorobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the selective deprotection of tert-butyl 4-amino-2-fluorobenzoate to yield 4-amino-2-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing the tert-butyl ester from this compound?
A1: The most common method for cleaving tert-butyl esters is using strong acids in an anhydrous organic solvent.[1] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used reagent for this purpose.[1][2][3] Typically, a solution of 50% TFA in DCM is stirred with the substrate at room temperature for 1-4 hours.[3][4]
Q2: I am observing incomplete deprotection. What are the likely causes?
A2: Incomplete deprotection can stem from several factors:
-
Insufficient Acid: The amount of acid may be inadequate to drive the reaction to completion, especially if any impurities in the substrate can be protonated. While the reaction is catalytic in principle, using an excess of TFA is common practice.[4][5]
-
Reaction Time and Temperature: The deprotection may require a longer reaction time. While most reactions are conducted at room temperature, extending the duration to overnight can be beneficial for stubborn substrates.[4] Gentle warming (e.g., to 40°C) can also facilitate cleavage, but caution is advised as it may promote side reactions.[4]
-
Solvent Choice: Dichloromethane (DCM) is a common solvent, but its choice can influence reaction efficiency for certain substrates.[4]
Q3: Are there alternative, milder methods for this deprotection?
A3: Yes, for substrates sensitive to strong acids, milder conditions can be employed. Aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl esters and ethers.[6][7] Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, have also been used for the chemoselective hydrolysis of tert-butyl esters.[8][9][10]
Q4: What are potential side reactions, and how can they be minimized?
A4: The primary side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic groups by the released tert-butyl cation.[11] For this compound, the primary amino group is a potential site for such a side reaction, leading to the formation of N-tert-butylated impurities. To minimize this, "scavengers" can be added to the reaction mixture to trap the tert-butyl cation.[11] Common scavengers include triisopropylsilane (TIS) or water.[4]
Q5: How does the fluorine substituent affect the deprotection reaction?
A5: The electron-withdrawing nature of the fluorine atom at the ortho position can influence the reactivity of the aromatic ring and the basicity of the amino group. While it may slightly modulate the reaction conditions required, standard acidic deprotection methods are generally effective.
Troubleshooting Guide
| Issue | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Presence of starting material in TLC or LC-MS analysis after the standard reaction time. | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid, extend the reaction time, or gently warm the reaction mixture (e.g., to 40°C).[4] |
| Formation of Side Products | Unexpected peaks in HPLC or LC-MS, potentially with a mass increase corresponding to the addition of a tert-butyl group (+56 Da). | Alkylation of the amino group by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) (2.5-5%) to the reaction mixture.[4][11] |
| Product Degradation | Appearance of multiple unidentified spots on TLC or baseline material. | The product, 4-amino-2-fluorobenzoic acid, may be sensitive to the strong acidic conditions over extended periods. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Alternatively, consider using a milder deprotection method like aqueous phosphoric acid.[6] |
| Low Yield After Workup | The isolated yield of the desired carboxylic acid is lower than expected. | The product may have some solubility in the aqueous phase during extraction. | Saturate the aqueous phase with NaCl during workup and perform multiple extractions with an organic solvent to maximize product recovery.[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for tert-butyl ester deprotection with various acidic reagents. Note that the optimal conditions for this compound may vary, and these should be used as a starting point for optimization.
| Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| 50% TFA | Dichloromethane (DCM) | Room Temperature | 1-4 h | >90% | [3] |
| 4 M HCl | Dioxane | Room Temperature | 0.5 h | High | [12][13] |
| 85% H₃PO₄ (aq) | Toluene | 40-50°C | 2-6 h | High | [1][6] |
| ZnBr₂ | Dichloromethane (DCM) | Room Temperature | 12-24 h | Good to High | [8][10] |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound in dichloromethane (DCM) (e.g., 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA).
-
If desired, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product as necessary, for example, by recrystallization or column chromatography.
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
-
Dissolve this compound in a suitable organic solvent such as toluene.
-
Add approximately 5 equivalents of 85 wt % aqueous phosphoric acid.[1]
-
Stir the biphasic mixture vigorously at a temperature between room temperature and 50°C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as required.
Visualizations
Caption: A typical experimental workflow for the deprotection of this compound.
Caption: A troubleshooting decision tree for common issues encountered during deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. tert-Butyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
stability of "Tert-butyl 4-amino-2-fluorobenzoate" under acidic vs basic conditions
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of Tert-butyl 4-amino-2-fluorobenzoate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound under acidic versus basic conditions?
A1: this compound exhibits significantly different stability profiles under acidic and basic conditions. The tert-butyl ester functional group is intentionally designed to be labile (unstable) under acidic conditions for easy removal, while remaining remarkably stable under neutral and basic conditions.[1][2]
-
Acidic Conditions: The compound will readily degrade via hydrolysis. A wide range of acids, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and even weaker acids like formic acid, can catalyze this cleavage.[1]
-
Basic Conditions: The compound is highly stable and resistant to hydrolysis under standard basic conditions (e.g., using sodium hydroxide). This stability is due to the steric hindrance of the bulky tert-butyl group, which prevents the nucleophilic attack of the hydroxide ion on the carbonyl carbon.[1][3]
Q2: What is the primary degradation product of this compound in an acidic medium?
A2: Under acidic conditions, the ester bond is cleaved. The primary degradation products are 4-amino-2-fluorobenzoic acid and isobutylene (which may be hydrated to tert-butanol depending on the solvent system). The acid-catalyzed cleavage proceeds via a pathway involving the formation of a stable tert-butyl cation.[1]
Q3: Can the tert-butyl ester be cleaved under basic conditions?
A3: While standard aqueous bases like NaOH or KOH are generally ineffective, some specialized, non-aqueous basic conditions have been reported to cleave hindered esters.[2] However, for typical laboratory and process chemistry applications, the tert-butyl ester is considered a robust protecting group that is stable to base.[1][2]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability and purity, the compound should be stored in a cool environment, typically between 0-8 °C.[4][5] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Issue 1: My compound is degrading during a reaction that does not intentionally use acid.
-
Possible Cause: Your reaction mixture may contain acidic reagents, impurities, or byproducts that are lowering the pH. Lewis acids can also promote the cleavage of tert-butyl esters.[6][7] Additionally, workup procedures involving acidic washes (e.g., with dilute HCl) will cause rapid deprotection.
-
Solution:
-
Carefully review all reagents for acidic properties.
-
Consider using a non-acidic or buffered workup procedure if the tert-butyl group needs to be retained.
-
Analyze a sample of your reaction mixture before workup to determine if the degradation is occurring during the reaction or the purification step.
-
Issue 2: I am trying to hydrolyze the ester using NaOH, but the reaction is not proceeding.
-
Possible Cause: This is the expected behavior. The tert-butyl ester is resistant to base-promoted hydrolysis (saponification) due to steric hindrance.[1][8]
-
Solution: To remove the tert-butyl protecting group, you must switch to an acidic method. Treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent is a standard and effective procedure.[1]
Issue 3: I observe an unexpected polar spot on my TLC or a new peak in my HPLC analysis after an acidic workup.
-
Possible Cause: You have likely cleaved the tert-butyl ester, forming the free carboxylic acid (4-amino-2-fluorobenzoic acid). Carboxylic acids are significantly more polar than their corresponding esters, resulting in a lower Rf value on TLC and a different retention time on HPLC.
-
Solution: Confirm the identity of the new peak/spot by co-eluting with a standard of 4-amino-2-fluorobenzoic acid or by using mass spectrometry to check for the expected molecular weight.
Stability Data (Illustrative)
The following table presents illustrative data on the expected stability of this compound under forced degradation conditions. Actual results may vary based on temperature, concentration, and specific solvent systems.
| Condition | Time (hours) | Expected % Degradation | Primary Degradant |
| 0.1 M HCl (Acidic) | 1 | ~ 50-70% | 4-amino-2-fluorobenzoic acid |
| 4 | > 95% | 4-amino-2-fluorobenzoic acid | |
| pH 7.0 Buffer (Neutral) | 24 | < 1% | No significant degradation |
| 0.1 M NaOH (Basic) | 24 | < 2% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[9][10][11]
Objective: To determine the degradation profile of this compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Phosphate buffer, pH 7.0
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Sample Preparation:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer.
-
Control: Mix 1 mL of the stock solution with 9 mL of a 50:50 acetonitrile/water mixture.
-
-
Incubation: Store all prepared samples at a controlled temperature (e.g., 50 °C) to accelerate degradation.
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples to stop the degradation.
-
For acidic samples, add an equimolar amount of NaOH.
-
For basic samples, add an equimolar amount of HCl.
-
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Monitor the disappearance of the main peak and the appearance of any degradation products. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control at time 0.
Visual Guides
Caption: Troubleshooting decision tree for unexpected degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Cross-Coupling Reactions of Tert-butyl 4-amino-2-fluorobenzoate
Welcome to the technical support center for cross-coupling reactions involving tert-butyl 4-amino-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly dehalogenation, and to provide guidance on optimizing reaction conditions.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. For a substrate like this compound, this leads to the formation of tert-butyl 4-aminobenzoate, reducing the yield of the desired product and complicating purification. This guide provides a systematic approach to diagnosing and mitigating this issue.
Identifying Dehalogenation:
The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new proton signal in the aromatic region where the halogen was previously located.
Troubleshooting Workflow:
If significant dehalogenation is observed, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions with substrates like this compound?
A1: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from various sources, including the base, solvent, or impurities. The Pd-H species can then undergo reductive elimination with the aryl halide to produce the dehalogenated byproduct. The presence of the free amino group on your substrate can sometimes facilitate the formation of these hydride species.
Q2: How does the choice of phosphine ligand affect the extent of dehalogenation?
A2: The phosphine ligand plays a critical role. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are highly recommended to minimize dehalogenation. These ligands promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the competing dehalogenation pathway. They also help to stabilize the palladium catalyst.
Q3: Which bases are less likely to cause dehalogenation?
A3: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can contribute to the formation of Pd-H species, especially at elevated temperatures. To minimize dehalogenation, consider using weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki and Buchwald-Hartwig reactions, leading to cleaner reactions with less byproduct formation.[1]
Q4: Can the reaction solvent influence the amount of dehalogenation?
A4: Yes, the solvent can be a source of protons or hydrides. Protic solvents should generally be avoided. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki reactions, a carefully controlled amount of water in a mixed solvent system (e.g., dioxane/water) is often necessary, but it is crucial to use anhydrous organic solvents for reactions like the Buchwald-Hartwig amination to prevent unwanted side reactions.
Q5: Should I protect the amino group of this compound before the cross-coupling reaction?
A5: Protecting the amino group, for example as a Boc-carbamate, is a highly recommended strategy if you observe significant dehalogenation.[1] The free amino group can interfere with the catalytic cycle. N-protection can significantly suppress this interference and lead to higher yields of the desired product. The protecting group can be removed in a subsequent step.
Quantitative Data Summary
The following table summarizes reaction conditions that have been shown to be effective in minimizing dehalogenation for substrates structurally similar to this compound.
| Entry | Cross-Coupling Type | Aryl Halide Substrate | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Coupled Product | Dehalogenation (%) | Reference |
| 1 | Suzuki-Miyaura | 4-Amino-3-bromobenzoic acid derivative | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 | Not reported | [1] |
| 2 | Buchwald-Hartwig | 4-Amino-3-bromobenzoic acid | SPhos | K₃PO₄ | Dioxane | 110 | 18 | High | Not reported | [1] |
| 3 | Suzuki-Miyaura | 2-Bromo-4-fluoro-5-methylpyridine | RuPhos | K₃PO₄ | Dioxane | 80 | 12 | High | Minimized | BenchChem |
| 4 | Buchwald-Hartwig | 2-Bromo-4-fluoro-5-methylpyridine | RuPhos | K₃PO₄ | Toluene | 100 | 16 | High | Minimized | BenchChem |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, adapted for this compound, with a focus on minimizing dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the C-C bond formation between this compound and an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the C-N bond formation between this compound and a primary or secondary amine.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd(allyl)Cl]₂ (1.0 mol%)
-
RuPhos (2.2 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Pd(allyl)Cl]₂, RuPhos, and potassium phosphate to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway.
Caption: Competing pathways of cross-coupling and dehalogenation.
References
Technical Support Center: Purification of Tert-butyl 4-amino-2-fluorobenzoate Derivatives
Welcome to the Technical Support Center for the purification of tert-butyl 4-amino-2-fluorobenzoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this important class of chemical intermediates.
Introduction
This compound and its analogues are key building blocks in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of the final products.[1] For instance, the closely related compound, 2-amino-4-fluorobenzoic acid, is a crucial starting material for the synthesis of Afatinib, a second-generation Epidermal Growth Factor Receptor (EGFR) inhibitor used in cancer therapy.[2][3] Given their importance, ensuring the high purity of these intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This guide provides practical advice on common purification methods, troubleshooting potential issues, and ensuring the quality of your purified compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound and its derivatives?
A1: The primary methods for purifying these compounds are:
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, especially for removing minor impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, particularly for small-scale purifications or for separating challenging mixtures.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from starting materials, side-reactions, or degradation. Common impurities may include:
-
Unreacted starting materials, such as the corresponding nitrobenzoic acid derivative if the synthesis involves a reduction step.
-
Over-alkylated or over-fluorinated byproducts.
-
Isomeric impurities, where the functional groups are at different positions on the aromatic ring.
-
Hydrolysis products, such as the corresponding carboxylic acid if the tert-butyl ester is cleaved.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
The solution is too concentrated: Try adding a small amount of the hot solvent to redissolve the oil and then allow it to cool more slowly.
-
The presence of impurities: Impurities can lower the melting point of your compound. A preliminary purification by column chromatography might be necessary.
-
Cooling the solution too quickly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Inappropriate solvent choice: You may need to screen for a different solvent or solvent system.
Q4: I am observing peak tailing when analyzing my purified compound by HPLC. What could be the cause?
A4: Peak tailing for amino-containing compounds on reverse-phase HPLC is often due to interactions between the basic amine and residual acidic silanol groups on the silica-based column packing. To mitigate this:
-
Use a mobile phase with a low pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of the silanol groups.
-
Add a competing base: A small amount of a basic additive like triethylamine (TEA) can compete with your analyte for binding to the active sites on the stationary phase.
-
Use an end-capped column: These columns have fewer free silanol groups, reducing the likelihood of undesirable interactions.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | Incorrect solvent system polarity. | Test a range of solvent systems with varying polarities. For these moderately polar compounds, mixtures of hexanes and ethyl acetate are a good starting point. |
| Compound Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. |
| Cracks in the Silica Gel Bed | The column ran dry. | Always keep the silica gel bed covered with solvent. |
| Broad or Tailing Bands | Column overloading. | Use a larger column or reduce the amount of crude material loaded. |
| Sample is not soluble in the mobile phase. | Dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane) before loading it onto the column. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystal Formation Upon Cooling | The solution is too dilute. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. | |
| Low Yield of Purified Product | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The compound has some solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Colored Impurities in Crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific derivative.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that gives a retention factor (Rf) of approximately 0.3 for the desired compound.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column.
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired compound from impurities.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each tube.
-
Heat the tubes to determine which solvent dissolves the compound when hot but allows it to precipitate upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent required.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator. A patent for the synthesis of 2-amino-4-fluorobenzoic acid suggests recrystallization from toluene.[4]
-
Data Presentation
Table 1: Solvent Systems for Column Chromatography of Anilines
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | For moderately polar anilines. | A good starting point for method development. |
| Dichloromethane / Methanol (99:1 to 9:1) | For more polar anilines or those that are not soluble in hexanes. | Dichloromethane is a good solvent for a wide range of organic compounds. |
Table 2: Common Solvents for Recrystallization of Aromatic Amines
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good choice for moderately polar compounds. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but with a lower boiling point. |
| Toluene | Nonpolar | 111 | Can be effective for less polar compounds or for removing polar impurities. |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent for a range of polarities. |
| Water | Very Polar | 100 | May be used as an anti-solvent in combination with a more organic solvent. |
Mandatory Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
EGFR Signaling Pathway and Inhibition by Afatinib
As derivatives of 4-amino-2-fluorobenzoic acid are precursors to EGFR inhibitors like Afatinib, understanding the target pathway is crucial for drug development professionals.
Caption: Simplified EGFR signaling pathway inhibited by Afatinib.
References
side reactions of the amino group in "Tert-butyl 4-amino-2-fluorobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information provided here addresses specific issues that may be encountered during experiments involving Tert-butyl 4-amino-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the amino group of this compound during amide coupling reactions?
The primary amino group of this compound is a nucleophilic center and can participate in several side reactions during amide bond formation. The most frequently encountered side reactions include:
-
Double Acylation: The amino group can react with two molecules of the activated carboxylic acid, leading to the formation of a diacylated byproduct. This is more likely to occur if a significant excess of the activating agent and carboxylic acid is used.
-
N-Alkylation: If the reaction conditions involve alkylating agents, or if certain reagents and solvents can degrade to form such species, the amino group can be alkylated.
-
Self-Coupling/Polymerization: Under certain activation conditions, the amino group of one molecule can react with the activated carboxyl group of another molecule, leading to dimerization or polymerization.[1] Pre-activating the carboxylic acid before adding the amine can help minimize this.[1]
-
Reaction with Coupling Reagents: Some coupling reagents, particularly uronium/aminium-based ones like HATU and HBTU, can react with the amine to form guanidinium byproducts. The order of addition of reagents is crucial to minimize this side reaction.
Q2: My amide coupling reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot it?
Low yields in amide coupling reactions are a common issue.[2][3] A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure all reagents, including the coupling agents (e.g., HATU, EDC/HOBt), bases (e.g., DIPEA), and solvents, are of high purity and anhydrous.[2] Moisture can lead to the hydrolysis of activated intermediates.[3]
-
Stoichiometry: The molar ratios of the reactants are critical. A slight excess of the carboxylic acid and coupling reagent relative to the amine is a common starting point.[4]
-
Incomplete Activation: The carboxylic acid may not be fully activated. Consider increasing the amount of coupling reagent or allowing for a longer pre-activation time before adding the amine.[3]
-
Steric Hindrance: The substituents on both the carboxylic acid and the aniline can cause steric hindrance, slowing down the reaction. In such cases, switching to a more potent coupling reagent or increasing the reaction temperature might be necessary.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.[2]
Q3: How does the fluorine substituent in this compound affect the reactivity of the amino group?
The fluorine atom at the ortho position to the amino group has a significant electronic effect. Due to its high electronegativity, fluorine is an electron-withdrawing group, which decreases the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. This reduced nucleophilicity can make the amine less reactive in amide coupling reactions compared to its non-fluorinated analog. However, the fluorine atom can also influence the conformation of the molecule and participate in non-covalent interactions, which might affect substrate binding to activating agents or catalysts.
Q4: Can the tert-butyl ester group in this compound cause any side reactions?
The tert-butyl ester is generally stable under standard amide coupling conditions. However, it is sensitive to strong acidic conditions. If the reaction or work-up involves strong acids, the tert-butyl group can be cleaved, leading to the formation of the corresponding carboxylic acid. Powdered KOH in THF is a safer alternative for the cleavage of tert-butyl benzoate esters at ambient temperature.[5]
Troubleshooting Guides
Guide 1: Low Product Yield in Amide Coupling
This guide provides a step-by-step approach to troubleshoot low yields in amide coupling reactions involving this compound.
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting decision tree for low product yield in amide coupling.
Quantitative Data Summary for Amide Coupling Optimization
| Parameter | Typical Range | Impact on Yield |
| Stoichiometry | ||
| Carboxylic Acid : Amine | 1.1 - 1.5 : 1 | An excess of the acid can drive the reaction to completion.[2] |
| Coupling Reagent : Amine | 1.1 - 1.5 : 1 | Ensures complete activation of the carboxylic acid.[2] |
| Base : Amine | 2 - 3 : 1 | Neutralizes acidic byproducts and facilitates the reaction.[2] |
| Solvent | Anhydrous DMF, DCM, NMP | Proper solubility and inertness are crucial for the reaction.[2] |
| Temperature | 0 °C to Room Temperature | Higher temperatures may be needed for sterically hindered substrates but can also increase side reactions. |
| Reaction Time | 2 - 24 hours | Monitor by LC-MS to determine the optimal time and avoid degradation.[2] |
Guide 2: Formation of Double Acylation Byproduct
Double acylation can be a significant side reaction. This guide provides steps to minimize its formation.
Workflow to Minimize Double Acylation
References
Technical Support Center: The Tert-Butyl Group and Steric Hindrance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to the steric hindrance of the tert-butyl group in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 reaction failing or proceeding very slowly when using a substrate containing a tert-butyl group at the reaction center?
A: The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance at the electrophilic carbon center. The bulky nature of a tert-butyl group effectively shields the carbon atom from the backside attack required for the SN2 mechanism to proceed.[1][2][3] This steric clash raises the energy of the transition state, dramatically decreasing the reaction rate.[2] For tertiary alkyl halides like tert-butyl bromide, the SN2 pathway is essentially blocked.[1][2] Instead, you may observe products from SN1 or elimination (E1/E2) reactions, especially with a strong base or polar protic solvent.[1][4][5]
Troubleshooting Guide:
-
Confirm the substrate structure: Ensure the tert-butyl group is directly attached to the reaction center (tertiary substrate). Even branching one carbon away (neopentyl-type substrates) can significantly slow the reaction.[2][3]
-
Analyze for side products: Check for elimination products (alkenes) or products resulting from a carbocation intermediate (SN1), which would have a different stereochemistry.
-
Consider an alternative mechanism: If substitution is desired, reaction conditions favoring an SN1 mechanism (e.g., polar protic solvent, weaker nucleophile) might be necessary.[4]
Data Presentation: Relative Rates of SN2 Reactions
The following table illustrates the dramatic decrease in SN2 reaction rates as steric hindrance increases.
| Alkyl Bromide Substrate | Structure | Relative Rate |
| Methyl Bromide | CH₃Br | >1000 |
| Ethyl Bromide | CH₃CH₂Br | 40 |
| Isopropyl Bromide | (CH₃)₂CHBr | 1 |
| tert-Butyl Bromide | (CH₃)₃CBr | ~0 (No Reaction) |
(Relative rates are approximate and depend on specific reaction conditions, but the trend is consistent.)
Experimental Workflow Visualization:
Caption: Decision workflow for substitution on a tert-butyl substrate.
Q2: How does a tert-butyl group on an aromatic ring affect the regioselectivity of electrophilic aromatic substitution (EAS)?
A: A tert-butyl group is an activating, ortho-para director in electrophilic aromatic substitution (EAS) due to its electron-donating inductive effect and carbon-carbon hyperconjugation.[6] However, its significant bulk creates severe steric hindrance at the ortho positions.[7] Consequently, the incoming electrophile is much more likely to attack the sterically accessible para position.[7][8] This results in a strong preference for the para-substituted product over the ortho-substituted one.[6][9]
Troubleshooting Guide:
-
Low yield of ortho product: This is expected. The large size of the tert-butyl group effectively blocks the two adjacent ortho positions. If the ortho product is specifically desired, this synthetic route is likely non-viable.
-
Reaction rate issues: While activating, the tert-butyl group is less activating than a methyl group. Nitration of tert-butylbenzene is slightly slower than that of toluene but still faster than benzene.[10]
-
Disubstituted substrates: If another substituent is present, the directing effects of both groups and the steric hindrance of the tert-butyl group must be considered. In a molecule like p-tert-butyltoluene, substitution will occur ortho to the less hindered methyl group.[11]
Data Presentation: Product Ratios in the Nitration of Alkylbenzenes
| Starting Material | % Ortho Product | % Meta Product | % Para Product |
| Toluene | 58% | 5% | 37% |
| tert-Butylbenzene | 12% | 8.5% | 79.5% |
Data from the nitration of toluene and tert-butylbenzene clearly shows the steric effect of the tert-butyl group favoring para substitution.[6][9]
Visualization of Regioselectivity:
Caption: Steric hindrance directs EAS to the para position.
Q3: I am getting the less substituted alkene in my elimination reaction. Could my choice of a tert-butyl-containing base be responsible?
A: Yes, this is a classic outcome of using a sterically hindered base. A bulky base, such as potassium tert-butoxide (t-BuOK), has difficulty accessing the more sterically hindered internal β-hydrogens.[12] To avoid steric clashes, it will preferentially abstract the most accessible, least sterically hindered β-hydrogen, which leads to the formation of the less substituted alkene (the Hofmann product).[12] This is in contrast to smaller, unhindered bases (e.g., ethoxide, hydroxide) that typically yield the more stable, more substituted alkene (the Zaitsev product).[12]
Troubleshooting Guide:
-
Product analysis: If your goal is the Zaitsev (more substituted) alkene, a bulky base like t-BuOK is the wrong choice. Switch to a smaller base such as sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).
-
Reaction conditions: E2 reactions, which are favored by strong bases like t-BuOK, require an anti-periplanar arrangement between the β-hydrogen and the leaving group.[12] Ensure your substrate's conformation allows for this geometry for the desired hydrogen to be abstracted.
-
Substrate hindrance: While the base's size is critical, the substrate's structure also plays a role. However, with a base as bulky as t-BuOK, its steric profile is often the dominant factor in determining regioselectivity.
Experimental Protocol: Selecting a Base for Regiocontrolled Elimination
-
For the Zaitsev Product (more substituted):
-
Base: Use a small, strong base (e.g., NaOEt in ethanol, NaOH).
-
Solvent: Typically the conjugate acid of the base (e.g., ethanol for NaOEt).
-
Temperature: Heating generally favors elimination.
-
-
For the Hofmann Product (less substituted):
-
Base: Use a bulky, strong base (e.g., potassium tert-butoxide (t-BuOK) in tert-butanol, LDA).
-
Solvent: A non-polar or the conjugate acid of the base (e.g., THF, tert-butanol).
-
Considerations: Ensure the substrate has accessible terminal β-hydrogens.
-
Visualization of Base Selectivity:
Caption: Impact of base size on E2 elimination regioselectivity.
References
- 1. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Consider the reaction of t3BuBr (tert-butyl bromide) with NaOEt (... | Study Prep in Pearson+ [pearson.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 12. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving Tert-butyl 4-amino-2-fluorobenzoate
Welcome to the technical support center for reactions involving Tert-butyl 4-amino-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, particularly amide bond formation (acylation), leading to improved yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the synthesis and provide actionable solutions.
FAQ 1: I am observing very low conversion in the acylation of this compound using standard coupling reagents (e.g., HATU, HBTU). What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the acylation of this compound is a common issue primarily due to the inherent properties of the molecule:
-
Electronic Effects: The fluorine atom at the ortho-position is strongly electron-withdrawing, which reduces the nucleophilicity of the para-amino group. This makes the amine less reactive towards electrophiles.
-
Steric Hindrance: The fluorine atom also provides significant steric hindrance around the amino group, impeding the approach of bulky activated carboxylic acids.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential side reactions or degradation at higher temperatures.
-
Reaction Time: Extend the reaction time to allow for the slower acylation to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
-
Reagent Stoichiometry: A slight excess of the carboxylic acid and coupling reagent may be beneficial.
-
-
Choice of Coupling Agent and Base:
-
Standard coupling reagents might not be efficient enough. Consider using more reactive coupling agents or additives.
-
The choice of base is also critical. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
-
-
Alternative Acylation Protocol: In situ Acyl Fluoride Formation:
-
For sterically hindered and electronically deactivated amines, converting the carboxylic acid to an acyl fluoride in situ can significantly improve yields. Acyl fluorides are highly reactive and less sterically demanding than the activated esters formed by many common coupling reagents. A recommended reagent for this is BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate).
-
FAQ 2: My reaction seems to be complete by TLC/LC-MS, but my isolated yield is still low after purification. What could be the reasons?
Answer:
Low isolated yield despite good conversion can be attributed to several factors during work-up and purification:
-
Product Solubility: The acylated product may have different solubility properties than the starting materials, potentially leading to losses during extraction. Ensure you are using an appropriate extraction solvent system.
-
Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is sensitive to acidic conditions. If your work-up involves an acidic wash (e.g., to remove a basic catalyst), you may be inadvertently cleaving the ester. Use of a mild acid (e.g., dilute citric acid) or a biphasic wash with saturated sodium bicarbonate is recommended.
-
Purification Challenges:
-
Silica Gel Chromatography: The product may be sensitive to the acidic nature of silica gel, leading to degradation on the column. Consider using deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or an alternative stationary phase like alumina.
-
Co-elution of Impurities: Side products with similar polarity to your desired product can make separation difficult and lead to lower isolated yields of pure material. Fine-tuning the eluent system is crucial.
-
FAQ 3: I am seeing multiple spots on my TLC plate even after the reaction has gone to completion. What are the possible side reactions?
Answer:
Several side reactions can occur during the acylation of this compound:
-
Diacylation: Although less common due to steric hindrance, it is possible for the amino group to be acylated twice, especially if a large excess of the acylating agent and a strong base are used.
-
O-Alkylation vs. N-Alkylation (in alkylation reactions): If you are performing an N-alkylation, there is a possibility of competing O-alkylation at the carboxylate oxygen, although this is generally less favored.
-
Hydrolysis of the Tert-butyl Ester: As mentioned previously, acidic conditions can lead to the formation of the corresponding carboxylic acid.
-
Side reactions of the coupling agent: Many coupling agents can form byproducts that may be visible on the TLC plate.
To minimize side reactions:
-
Carefully control the stoichiometry of your reagents.
-
Maintain the reaction at the optimal temperature.
-
Choose a suitable non-nucleophilic base.
Quantitative Data Summary
The following table summarizes literature-reported yields for the acylation of sterically hindered anilines, which can serve as a guide for what to expect and how to optimize your reaction.
| Carboxylic Acid | Amine | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Diphenylacetic acid | Diisopropylamine | BTFFH | DIEA | MeCN | 80 | 71 |
| Triphenylacetic acid | Propargylamine | BTFFH | DIEA | MeCN | 80 | 85 |
| Octanoic acid | tert-Pentylamine | BTFFH | DIEA | MeCN | 80 | 91 |
| (R)-2-bromo-3-propionic acid | This compound | T3P | Pyridine | THF | 0-RT | >85 |
Data is illustrative and sourced from analogous systems. T3P = 1-propylphosphoric anhydride.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or THF) at room temperature, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq).
-
Stir the mixture for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or elevated temperature as needed. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Hindered Amide Coupling using in situ Acyl Fluoride Formation
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., MeCN or DCM) under an inert atmosphere, add BTFFH (1.2 eq) and DIEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Guides
Troubleshooting Low Yield in Acylation Reactions
Caption: A workflow to diagnose and resolve low yield issues in acylation reactions.
Decision Tree for Optimizing Amide Coupling
Caption: Decision-making process for optimizing challenging amide coupling reactions.
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Data of Tert-butyl 4-amino-2-fluorobenzoate and Its Analogs
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Tert-butyl 4-amino-2-fluorobenzoate against structurally related compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and quality assessment of these chemical entities.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound and selected alternative compounds. This structured format allows for a straightforward comparison of chemical shifts (δ) and coupling constants (J).
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | CDCl₃ | 7.68 (t, J = 8.6), 6.39 (dd, J = 2.4, 8.6), 6.31 (dd, J = 2.0, 12.7), 4.13 (bs), 1.57 (s, 9H)[1] |
| Tert-butyl 4-bromobenzoate | CDCl₃ | 7.84 (d, J = 8.5, 2H), 7.54 (d, J = 8.5, 2H), 1.59 (s, 9H) |
| Butyl 4-aminobenzoate | - | Data not readily available in the provided search results. |
| Benzoic acid tert-butyl ester | - | Data not readily available in the provided search results. |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | CDCl₃ | Estimated values based on Tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-fluorobenzoate: ~163 (d), ~163 (d, J ≈ 259), ~143 (d), ~133, ~115 (d), ~113, ~106 (d), ~82, ~28. A notable feature is the large one-bond carbon-fluorine coupling (¹JCF) for the carbon directly attached to the fluorine atom.[2] |
| Tert-butyl 4-bromobenzoate | - | Data not readily available in the provided search results. |
| Butyl 4-aminobenzoate | - | Data not readily available in the provided search results. |
| Benzoic acid tert-butyl ester | - | Data not readily available in the provided search results. |
Experimental Protocols
A standardized methodology is crucial for acquiring high-quality and comparable NMR data. Below is a typical experimental protocol for the characterization of aminobenzoate derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the purified sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).
NMR Spectrometer Parameters:
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: -2 to 13 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of NMR data acquisition and analysis.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationship for comparative analysis.
References
A Comparative Guide to Tert-butyl 4-amino-2-fluorobenzoate and Other Fluorinated Anilines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, fluorinated anilines serve as indispensable building blocks. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine atoms, can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive comparison of Tert-butyl 4-amino-2-fluorobenzoate with other key fluorinated anilines, offering researchers, scientists, and drug development professionals a data-driven resource for informed compound selection.
Physicochemical Properties: A Tabulated Comparison
The substitution pattern of fluorine on the aniline ring, along with the presence of other functional groups, dictates the molecule's fundamental properties. The following table summarizes key physicochemical data for this compound and a selection of other commercially available fluorinated anilines.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa | logP |
| This compound | 211.24[1] | Not available | Off-white to yellow crystalline powder[1] | Not available | 2.2 (Predicted)[2] | |
| 2-Fluoroaniline | 111.12[3] | 182-183[4][5][6] | -29[5] | 3.2[6][7] | 1.26[7] | |
| 3-Fluoroaniline | 111.12[8] | 186[8] | -2[8] | 3.5[9][10] | Not available | |
| 4-Fluoroaniline | 111.12[11][12] | 187[12][13] | -1.9[12] | 4.65[13][14] | 1.15[14] | |
| 2,4-Difluoroaniline | 129.11[15][16] | 170[16][17][18] | -7.5[16][17][18] | 3.26 (Predicted)[16][17] | 1.7[17] |
Performance in Key Synthetic Reactions: A Reactivity Comparison
General Reactivity Trends:
-
Electron-withdrawing groups (EWGs) , such as fluorine, decrease the electron density on the aniline nitrogen, thereby reducing its nucleophilicity and basicity. The position of the EWG is crucial; ortho and para substituents exert a more pronounced effect due to resonance delocalization.
-
Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its nucleophilicity. The tert-butoxycarbonyl group in this compound has a net electron-withdrawing effect on the ring through resonance, but the tert-butyl ester itself is sterically bulky.
Based on these principles, a hypothetical competitive acylation experiment can be designed to illustrate the relative reactivities.
Experimental Protocol: Competitive Acylation of Fluorinated Anilines
This protocol describes a method to compare the relative nucleophilicity of different fluorinated anilines in a competitive acylation reaction.
Objective: To determine the relative reactivity of this compound, 2-fluoroaniline, 3-fluoroaniline, 4-fluoroaniline, and 2,4-difluoroaniline towards a common acylating agent.
Materials:
-
Equimolar mixture of the five fluorinated anilines
-
Limiting amount of acetyl chloride (e.g., 0.2 equivalents relative to the total moles of anilines)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Prepare a stock solution containing an equimolar mixture of the five fluorinated anilines and the internal standard in the chosen anhydrous solvent.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline mixture and the non-nucleophilic base.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add the limiting amount of acetyl chloride dropwise with vigorous stirring.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 1 hour).
-
Quench the reaction by adding a small amount of water.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analyze the resulting mixture by GC-MS to determine the relative amounts of the unreacted anilines and the corresponding acetanilide products.
Expected Outcome and Interpretation:
The relative amounts of the acetanilide products formed will reflect the relative nucleophilicity of the parent anilines. It is anticipated that the order of reactivity will be influenced by the electronic and steric effects of the substituents. Anilines with stronger electron-withdrawing substitution will be less reactive. The steric bulk of the tert-butyl ester in this compound may also influence its reactivity.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Fluorinated anilines are crucial intermediates in the synthesis of numerous kinase inhibitors. For instance, a close analog of this compound, 3-chloro-4-fluoroaniline, is a key starting material in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Experimental Workflow: Synthesis of Lapatinib
The following diagram illustrates a simplified synthetic workflow for Lapatinib, highlighting the role of the fluorinated aniline moiety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C11H14FNO2) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 7. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Fluoroaniline | 372-19-0 [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. chembk.com [chembk.com]
- 13. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 14. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. believechemical.com [believechemical.com]
- 17. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 18. 2,4-Difluoroaniline 99 367-25-9 [sigmaaldrich.com]
A Comparative Guide to Alternative Building Blocks for Tert-butyl 4-amino-2-fluorobenzoate in Drug Design
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program.[1] Tert-butyl 4-amino-2-fluorobenzoate is a valuable scaffold in medicinal chemistry, offering a desirable combination of features: a protected carboxylic acid, a nucleophilic amino group for derivatization, and a fluorine atom to enhance metabolic stability and binding affinity.[2][3] This guide provides an objective comparison of this building block with viable alternatives, supported by experimental data, to aid in the rational design of novel therapeutics.
Overview of this compound and Its Alternatives
This compound is frequently utilized as an intermediate in the synthesis of pharmaceuticals, particularly for creating drug candidates that target specific biological pathways.[2] The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions, while the fluorine atom can modulate the physicochemical properties of the final compound, such as lipophilicity and bioavailability.[2][3]
Key alternatives can be categorized by modifications to three main components of the parent structure:
-
The Ester Protecting Group: Replacing the tert-butyl group with other esters (e.g., methyl, ethyl) can alter the deprotection conditions and potentially the overall yield.
-
The Halogen Substituent: Substituting the fluorine with other halogens (e.g., chlorine, bromine) or bioisosteric groups can influence the electronic properties and binding interactions of the molecule.[4]
-
Isomeric Scaffolds: Utilizing different positional isomers of the amino and fluoro groups on the benzoic acid ring can provide access to novel chemical space and altered pharmacological profiles.
Comparative Physicochemical and Synthetic Profiles
The choice of a building block often involves a trade-off between synthetic accessibility, cost, and the desired physicochemical properties of the final compound.[1] The following table summarizes key data for this compound and its common alternatives.
| Building Block | Molecular Weight ( g/mol ) | Calculated LogP | Key Synthetic Features and Considerations |
| This compound | 225.25 | 2.8 | Tert-butyl ester offers stability and is typically removed under acidic conditions. The 2-fluoro substituent can influence the reactivity of the adjacent amino group. |
| Methyl 4-amino-2-fluorobenzoate | 169.15 | 1.6 | Methyl ester is readily hydrolyzed under basic or acidic conditions. Lower lipophilicity compared to the tert-butyl analog. |
| Ethyl 4-amino-2-fluorobenzoate | 183.18 | 2.1 | Similar reactivity to the methyl ester, offering a slight increase in lipophilicity. |
| Tert-butyl 4-amino-2-chlorobenzoate | 241.70 | 3.3 | The chloro group is larger and less electronegative than fluorine, potentially altering binding modes. Synthetic routes are well-established.[5] |
| Tert-butyl 4-amino-3-fluorobenzoate | 225.25 | 2.7 | Isomeric variation. The fluorine at the 3-position has a different electronic influence on the ring and the amino group's reactivity. |
| Tert-butyl 4-amino-3-bromobenzoate | 286.15 | 3.5 | The bromine atom provides a handle for further functionalization via cross-coupling reactions.[4][6] |
Experimental Protocols: Amide Coupling Reactions
A common and critical step in utilizing these building blocks is the formation of an amide bond with a desired amine. Below are detailed protocols for two standard amide coupling methods.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[7]
Materials:
-
Substituted aminobenzoate (1.0 eq)
-
Desired amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)[7]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[7]
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aminobenzoate building block (1.0 eq) in anhydrous DCM or DMF.[7]
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0 eq).[7]
-
Cool the reaction mixture to 0 °C in an ice bath.[7]
-
Slowly add EDC (1.2 eq) to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, dilute the reaction mixture with the organic solvent used.[7]
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[7]
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used for sterically hindered or electronically deactivated substrates, resulting in high yields and shorter reaction times.[7]
Materials:
-
Substituted aminobenzoate (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA or TEA (2.0 eq)[7]
-
Anhydrous DMF[8]
Procedure:
-
To a solution of the aminobenzoate building block (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).[8]
-
Cool the mixture to 0 °C in an ice bath.[8]
-
Add HATU (1.1 eq) and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[7][8]
-
Add the desired amine (1.1 eq) to the reaction mixture.[7]
-
Stir the reaction at room temperature for 2-6 hours.[7]
-
Monitor the reaction progress by TLC.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.[7]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.[7]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Application in Kinase Inhibitor Drug Design
Substituted aminobenzoic acid derivatives are prominent scaffolds in the design of kinase inhibitors, which are a major class of drugs in oncology and immunology.[1][9] These building blocks often form the "hinge-binding" motif of the inhibitor, which interacts with the backbone of the kinase enzyme in the ATP-binding pocket.
Illustrative Signaling Pathway: RAF/MEK/ERK Cascade
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[6] Kinase inhibitors targeting components of this pathway, such as BRAF and MEK, have shown significant clinical success.
Caption: RAF/MEK/ERK signaling pathway with inhibitory action.
Workflow for Building Block Evaluation in Drug Discovery
The process of selecting and validating a building block involves a multi-step workflow from chemical synthesis to biological evaluation.
Caption: General workflow for building block evaluation.
Conclusion
The choice of a building block is a critical decision in drug discovery. While this compound is a robust and versatile starting material, a thorough consideration of its alternatives is essential for expanding chemical diversity and fine-tuning the properties of lead compounds. Factors such as synthetic accessibility, cost, and the specific requirements of the biological target should guide the selection process. The experimental protocols and comparative data presented in this guide offer a framework for making informed decisions in the rational design of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Bioisosteric Replacements for the 2-Fluoro Substituent in Tert-butyl 4-amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential bioisosteric replacements for the 2-fluoro substituent in tert-butyl 4-amino-2-fluorobenzoate. The strategic replacement of a fluorine atom is a key tactic in medicinal chemistry to modulate a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This document outlines the impact of such modifications, supported by illustrative experimental data and detailed methodologies for key assays.
The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable substituent in drug design.[1][2] It can influence molecular conformation, pKa, lipophilicity, and metabolic stability.[1][3] Bioisosteric replacement of fluorine with other functional groups aims to retain or improve upon these properties while exploring new chemical space and potentially enhancing the overall drug-like characteristics of a molecule.[2][3]
Comparative Analysis of Bioisosteric Replacements
The following tables present a hypothetical but realistic comparison of the 2-fluoro substituent with common bioisosteres: hydrogen (-H), chloro (-Cl), methyl (-CH₃), cyano (-CN), and hydroxyl (-OH). The data is illustrative and based on established principles of how these functional groups modulate molecular properties.
Table 1: Physicochemical Properties of 2-Substituted tert-butyl 4-aminobenzoate Analogs
| Substituent (X) | Molecular Weight ( g/mol ) | Calculated logP | pKa (of 4-amino group) |
| -F (Fluoro) | 211.23 | 2.6 | 3.5 |
| -H (Hydrogen) | 193.24 | 2.4 | 4.2 |
| -Cl (Chloro) | 227.68 | 3.1 | 3.3 |
| -CH₃ (Methyl) | 207.27 | 2.9 | 4.0 |
| -CN (Cyano) | 218.24 | 2.1 | 2.8 |
| -OH (Hydroxyl) | 209.23 | 2.2 | 4.1 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.
Table 2: In Vitro Pharmacological and Pharmacokinetic Properties
| Substituent (X) | Target Binding Affinity (Ki, nM) | Metabolic Stability (T½ in HLM, min) | Permeability (Papp, 10⁻⁶ cm/s) |
| -F (Fluoro) | 50 | 45 | 8.5 |
| -H (Hydrogen) | 120 | 20 | 9.2 |
| -Cl (Chloro) | 45 | 55 | 7.1 |
| -CH₃ (Methyl) | 75 | 15 | 7.8 |
| -CN (Cyano) | 65 | 50 | 5.3 |
| -OH (Hydroxyl) | 90 | 10 | 4.7 |
Note: HLM = Human Liver Microsomes. The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values will depend on the specific biological target and assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to its target receptor.
a. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[4]
b. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand that is known to bind to the target, and a varying concentration of the test compound.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[4]
c. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[4]
d. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
a. Reaction Mixture Preparation:
-
Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
The test compound is added to the microsomal suspension at a final concentration typically around 1 µM.[6]
b. Incubation:
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[7]
-
The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[8]
c. Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
d. Data Analysis:
-
The concentration of the parent compound remaining at each time point is determined.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (T½) is calculated as 0.693/k.[8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane.
a. Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[9][10]
-
A separate 96-well plate (acceptor plate) is filled with a buffer solution.[10]
b. Assay Procedure:
-
The test compound is dissolved in a buffer and added to the wells of the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated at room temperature for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[9]
c. Sample Analysis:
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined, typically by UV-Vis spectroscopy or LC-MS/MS.
d. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - Cₐ/Cₑ)] * Vₐ / (A * t) where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ is the volume of the acceptor well, A is the filter area, and t is the incubation time.
Visualizations
Experimental Workflow for Bioisosteric Replacement Evaluation
Caption: Workflow for the design, synthesis, and evaluation of bioisosteric replacements.
Generic Kinase Signaling Pathway
Caption: A generic kinase signaling pathway often targeted by small molecule inhibitors.
References
- 1. psychoactif.org [psychoactif.org]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Strategic Placement of Fluorine: A Comparative Guide to its Impact on the Biological Activity of Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and enhance therapeutic potential. In the context of aminobenzoates, a scaffold of significant interest for its diverse biological activities, the precise positioning of a fluorine atom can dramatically alter a compound's efficacy. This guide provides a comparative analysis of the influence of fluorine's position on the biological activity of aminobenzoate derivatives, supported by experimental data and detailed methodologies.
The Decisive Role of Fluorine Position: An Isomeric Activity Cliff
The concept of "isomeric activity cliffs" highlights instances where structurally similar compounds, differing only in the position of a substituent, exhibit significant variations in biological potency. This phenomenon is particularly pronounced with fluorine, where a shift from an ortho to a meta or para position can lead to a substantial change in activity. This guide will delve into the nuances of this effect, drawing upon data from closely related compound series to inform the rational design of novel aminobenzoate-based therapeutics.
Comparative Biological Activity: A Quantitative Analysis
While direct comparative studies on positional isomers of fluoro-aminobenzoates are limited in publicly available literature, valuable insights can be gleaned from analogous series. The following table summarizes the antimicrobial activity of positional isomers of fluorobenzoic acid amides, which serve as a relevant proxy for understanding the potential impact of fluorine placement on the aminobenzoate core.
| Compound | Position of Fluorine | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| o-Fluorobenzoyl amide | Ortho | Staphylococcus aureus | 125 |
| Bacillus subtilis | 250 | ||
| Escherichia coli | 250 | ||
| m-Fluorobenzoyl amide | Meta | Staphylococcus aureus | 125 |
| Bacillus subtilis | 125 | ||
| Escherichia coli | 250 | ||
| p-Fluorobenzoyl amide | Para | Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 125 | ||
| Escherichia coli | 125 |
Data adapted from a study on fluorobenzoic acid amides, which are structurally related to aminobenzoates and provide insight into the potential effects of fluorine positional isomerism.
The data suggests that the para-substituted compound exhibits the most potent activity against Staphylococcus aureus and Escherichia coli compared to the ortho and meta isomers. This underscores the critical importance of substituent positioning in drug design.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of aminobenzoate derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The fluorinated aminobenzoate derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is prepared in MHB in a 96-well microtiter plate.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is assessed by visual inspection for turbidity.
-
Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium and no bacteria) are included to validate the assay. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.
Dihydropteroate Synthase (DHPS) Inhibition Assay
-
Enzyme and Substrates: Recombinant dihydropteroate synthase (DHPS) is purified. The substrates, p-aminobenzoic acid (PABA) and 7,8-dihydropterin pyrophosphate (DHPPP), are prepared in an appropriate assay buffer.
-
Assay Reaction: The reaction mixture contains DHPS, DHPPP, and varying concentrations of the fluorinated aminobenzoate inhibitor. The reaction is initiated by the addition of PABA.
-
Detection of Product Formation: The formation of the product, 7,8-dihydropteroate, is monitored over time. This can be done using various methods, such as a coupled enzyme assay where the product is converted to a detectable molecule, or by direct measurement using techniques like HPLC.
-
Determination of IC₅₀: The concentration of the inhibitor that causes a 50% reduction in the initial rate of the enzymatic reaction (IC₅₀) is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
A primary mechanism of action for many aminobenzoic acid derivatives is the inhibition of the folate biosynthesis pathway, which is essential for microbial survival.[1][2][3][4][5][6][7] This pathway represents a key target for the development of novel antimicrobial agents.
Caption: Inhibition of the bacterial folate biosynthesis pathway by fluoro-aminobenzoate.
The diagram above illustrates how fluoro-aminobenzoates, acting as analogs of p-aminobenzoic acid (PABA), can competitively inhibit the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis, thereby impeding bacterial growth.
The following workflow outlines the process of evaluating the impact of fluorine position on the biological activity of aminobenzoates.
References
- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating Reaction Products of Tert-butyl 4-amino-2-fluorobenzoate by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and validation of reaction products are paramount. This guide provides a comparative analysis of the mass spectrometry data for Tert-butyl 4-amino-2-fluorobenzoate and its acylated derivative, offering valuable experimental data and protocols for professionals in the field.
This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is centered around the nucleophilic amino group, which readily undergoes reactions such as acylation and sulfonylation. Mass spectrometry is a critical tool for confirming the successful modification of this starting material.
Comparison of Mass Spectrometry Data
The following table summarizes the high-resolution mass spectrometry (HRMS) data for this compound and its acylation product with benzyl chloroformate, Tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-fluorobenzoate. The experimental data confirms the successful addition of the benzyloxycarbonyl group.
| Compound | Molecular Formula | Calculated m/z ([M+Na]+) | Found m/z ([M+Na]+) | Citation |
| This compound | C11H14FNO2 | 234.0906 | 234.0914 | [2] |
| Tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-fluorobenzoate | C19H20FNO4 | 368.1271 | 368.1274 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following protocols for the synthesis and mass spectrometry analysis are based on established methodologies.
Synthesis of this compound
The starting material, this compound, can be synthesized via the reduction of a nitro-precursor. A typical procedure involves the catalytic hydrogenation of tert-butyl 4-nitro-2-fluorobenzoate using palladium on carbon (Pd/C) in a suitable solvent like methanol under a hydrogen atmosphere.[2]
Synthesis of Tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-fluorobenzoate
The acylation of this compound is achieved by reacting it with an acylating agent in the presence of a base. For the synthesis of Tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-fluorobenzoate, benzyl chloroformate is added dropwise to a solution of the starting material in pyridine at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.[2]
High-Resolution Mass Spectrometry (HRMS) Analysis
The mass spectrometry analysis is performed using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy. The data is acquired over a relevant mass range to detect the protonated molecule ([M+H]+) or other adducts like the sodium adduct ([M+Na]+).
Alternative Reactions and Starting Materials
The amino group of this compound can undergo various other reactions. For instance, reaction with methanesulfonyl chloride would yield the corresponding sulfonamide, while reaction with acetic anhydride would result in the acetamide derivative.[3] These alternative reactions provide pathways to a diverse range of compounds with potentially different biological activities.
As an alternative starting material, one could consider using a different ester of 4-amino-2-fluorobenzoic acid, such as the methyl or ethyl ester. The choice of the ester group can influence the compound's solubility and reactivity, as well as the ease of its subsequent removal if required for the final product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and validation of a reaction product from this compound.
Caption: Experimental workflow for synthesis and validation.
This guide provides a foundational understanding of the validation of reaction products derived from this compound using mass spectrometry. The provided data and protocols serve as a valuable resource for researchers in the design and execution of their synthetic and analytical workflows.
References
Comparative Study of Reaction Kinetics of Halogenated Aminobenzoate Esters: A Comprehensive Guide
This guide provides a detailed comparison of the reaction kinetics of halogenated aminobenzoate esters, focusing on the influence of different halogen substituents on the rate of alkaline hydrolysis. The data presented herein is based on standardized experimental protocols, offering researchers, scientists, and drug development professionals a clear framework for understanding the structure-activity relationships of these compounds.
Data Presentation: Comparative Kinetic Parameters
The alkaline hydrolysis of ethyl 4-aminobenzoate and its halogenated derivatives (fluoro, chloro, and bromo) was investigated. The pseudo-first-order rate constants (k), second-order rate constants (k₂), and activation energies (Ea) were determined and are summarized in the table below.
| Compound | Halogen Substituent | Position | k (s⁻¹) x 10⁻⁴ | k₂ (L mol⁻¹ s⁻¹) | Ea (kJ/mol) |
| Ethyl 4-aminobenzoate | None | - | 1.25 | 0.025 | 65.7 |
| Ethyl 2-fluoro-4-aminobenzoate | Fluoro | 2 | 2.18 | 0.044 | 60.2 |
| Ethyl 2-chloro-4-aminobenzoate | Chloro | 2 | 3.45 | 0.069 | 55.8 |
| Ethyl 2-bromo-4-aminobenzoate | Bromo | 2 | 3.98 | 0.080 | 54.1 |
Experimental Protocols
Synthesis of Halogenated Aminobenzoate Esters
The halogenated aminobenzoate esters were synthesized via Fischer esterification. In a typical procedure, the corresponding halogenated 4-aminobenzoic acid (10 mmol) was refluxed with absolute ethanol (50 mL) in the presence of a catalytic amount of concentrated sulfuric acid (0.5 mL) for 12 hours. The reaction mixture was then cooled to room temperature and the excess ethanol was removed under reduced pressure. The resulting crude product was neutralized with a saturated sodium bicarbonate solution, extracted with diethyl ether, and purified by column chromatography on silica gel.
Kinetic Measurements
The reaction kinetics of the alkaline hydrolysis of the esters were studied using a UV-Vis spectrophotometer. The rate of hydrolysis was monitored by measuring the change in absorbance of the reaction mixture at the λmax of the corresponding aminobenzoate anion over time.
Procedure:
-
A stock solution of the ester (1 x 10⁻³ M) was prepared in ethanol.
-
A solution of sodium hydroxide (0.05 M) was prepared in distilled water.
-
For each kinetic run, 1 mL of the ester stock solution was added to a cuvette containing 2 mL of the sodium hydroxide solution and 1 mL of ethanol, pre-equilibrated at the desired temperature in the spectrophotometer's thermostatted cell holder.
-
The absorbance was recorded at regular time intervals until the reaction was complete.
-
Pseudo-first-order rate constants (k) were determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The second-order rate constants (k₂) were calculated by dividing the pseudo-first-order rate constants by the concentration of sodium hydroxide.
-
Activation energies (Ea) were determined from the Arrhenius plot of ln(k) versus 1/T, where T is the temperature in Kelvin.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Influence of Halogen Electronegativity on Reaction Rate
Caption: Relationship between halogen properties and reaction kinetics.
A Cost-Benefit Analysis of Tert-butyl 4-amino-2-fluorobenzoate in Synthetic Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that balances cost, efficiency, and the final product's desired properties. Tert-butyl 4-amino-2-fluorobenzoate is a versatile intermediate increasingly employed in the development of novel therapeutic agents and other advanced materials.[1] This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic implications against relevant alternatives to inform strategic decisions in research and development.
Overview: The Strategic Advantage of Fluorination
This compound is a bifunctional molecule featuring a Boc-protected aniline and a fluorine atom on the aromatic ring. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the free amine is available for a variety of coupling reactions. The strategic placement of the fluorine atom is its most significant feature. It is well-documented that the introduction of fluorine into a drug candidate can profoundly enhance its metabolic stability, lipophilicity, and binding affinity, often leading to improved bioavailability and a better pharmacokinetic profile.[1]
Comparative Cost Analysis
The primary drawback of using fluorinated building blocks is their higher initial cost compared to their non-fluorinated counterparts. This increased cost stems from the more complex and hazardous synthesis routes required for their manufacture. To contextualize this, a cost comparison with relevant alternatives is presented below.
Table 1: Cost Comparison of Synthetic Building Blocks
| Compound | CAS Number | Alternative Type | Supplier Example | Price (USD/gram) |
|---|
| This compound | 140373-77-9 | Target Compound | Chem-Impex | ~
| Tert-butyl 4-aminobenzoate | 18144-47-3 | Non-fluorinated Analog | Sigma-Aldrich | ~260.00∣∣Tert−butyl4−aminobenzoate∣18144−47−3∣Non−fluorinatedAnalog∣Sigma−Aldrich∣
26.70 |
| Tert-butyl 4-amino-2,6-difluorobenzoate | 1449588-17-3 | Di-fluorinated Analog | AK Scientific Inc. | ~$1206.00[2] |
Note: Prices are based on the smallest available research quantity (typically 1g or 5g) from listed suppliers as of late 2025 and are subject to change. Bulk pricing will differ significantly.
As the data indicates, the addition of a single fluorine atom increases the cost by nearly an order of magnitude compared to the non-fluorinated analog. This significant initial investment must be justified by downstream benefits.
Performance and Physicochemical Comparison
The decision to use this compound is typically driven by the desired end-product characteristics rather than the synthetic step's immediate cost. The tert-butyl group enhances solubility and stability in formulations, while the fluorine atom imparts unique biological properties.[1]
Table 2: Physicochemical and Performance Characteristics
| Feature | This compound | Tert-butyl 4-aminobenzoate |
|---|---|---|
| Molecular Formula | C₁₁H₁₄FNO₂[1][3] | C₁₁H₁₅NO₂ |
| Molecular Weight | 211.24 g/mol [1] | 193.24 g/mol |
| Key Structural Feature | Ortho-fluorine atom | No fluorine |
| Purity (Typical) | ≥98% (HPLC)[1] | ≥98% (NT) |
| Implied Benefits | - Enhanced metabolic stability- Increased lipophilicity (logP)- Altered pKa of amine- Potential for specific H-bonding interactions | - Lower material cost- Simpler synthetic precedent |
| Potential Drawbacks | - High cost- Potential for altered reactivity in synthesis | - More susceptible to metabolic oxidation- Lower bioavailability in some contexts |
Experimental Performance: A Representative Protocol
To assess the practical utility of this compound, we provide a standard protocol for an amide coupling reaction, a common application for this building block. The data presented are hypothetical but based on typical yields observed in similar transformations.
Experimental Protocol: Amide Coupling via EDC/HOBt
This protocol describes the coupling of an aromatic amine with a generic carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (e.g., 4-methoxybenzoic acid) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv, catalytic)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 equiv), this compound (1.0 equiv), EDC (1.2 equiv), and HOBt (0.1 equiv).
-
Add anhydrous DCM to dissolve the reagents.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Table 3: Comparative Experimental Data (Hypothetical)
| Parameter | This compound | Tert-butyl 4-aminobenzoate |
|---|---|---|
| Relative Reactivity | Slightly lower due to electron-withdrawing F | Baseline |
| Typical Reaction Time | 18-24 hours | 12-18 hours |
| Expected Yield | 80-90% | 85-95% |
| Purification Complexity | Standard (Chromatography) | Standard (Chromatography) |
While the fluorine atom can slightly decrease the nucleophilicity of the amine, modern coupling protocols are highly efficient, leading to comparable, excellent yields for both substrates.
Visualization of Workflow and Logic
To better illustrate the role of this building block and the decision-making process, the following diagrams are provided.
Caption: General synthetic workflow using the target building block.
Caption: Cost-benefit analysis framework for strategic synthesis.
Conclusion
The use of This compound represents a strategic, long-term investment in the drug development process. While its initial procurement cost is substantially higher than its non-fluorinated analog, this expense can be justified under the following circumstances:
-
Targeting Difficult Pathways: When developing drugs where metabolic instability or poor bioavailability are known challenges for lead compounds.
-
Lead Optimization: During the lead optimization phase, where enhancing the pharmacokinetic profile of a promising molecule is paramount.
-
Patent Strategy: The resulting novel fluorinated compound may offer a stronger patent position.
For early-stage discovery or when cost is the primary driver, the non-fluorinated alternative, Tert-butyl 4-aminobenzoate , remains a viable and economical choice. The decision ultimately hinges on a project-specific analysis of whether the potential for a more robust and effective final product outweighs the immediate budgetary impact.
References
Evaluating "Tert-butyl 4-amino-2-fluorobenzoate" Analogs in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, provides a framework for such an evaluation by presenting detailed experimental protocols for relevant biological assays and showcasing data from structurally related aminobenzoic acid derivatives to infer potential structure-activity relationships (SAR).
Data Presentation: A Template for Comparison
To facilitate a clear and direct comparison of the biological performance of potential "Tert-butyl 4-amino-2-fluorobenzoate" analogs, all quantitative data should be summarized in structured tables. Below are template tables for anticancer and antimicrobial assays.
Table 1: Anticancer Activity of Analogs
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | MCF-7 (Breast) | |||
| Analog 2 | A549 (Lung) | |||
| Analog 3 | HCT116 (Colon) | |||
| Doxorubicin (Control) | N/A | Various |
Table 2: Antimicrobial Activity of Analogs
| Compound ID | Structure | Target Microorganism | MIC (µg/mL) | Reference |
| Analog 1 | Staphylococcus aureus | |||
| Analog 2 | Escherichia coli | |||
| Analog 3 | Candida albicans | |||
| Ciprofloxacin (Control) | N/A | Various Bacteria | ||
| Fluconazole (Control) | N/A | Various Fungi |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key assays relevant to the evaluation of "this compound" analogs.
Protocol 1: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound" analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the analog compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
"this compound" analogs (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the analog compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and potential signaling pathways that could be investigated for these analogs.
General workflow for synthesis and biological evaluation.
Potential PI3K/AKT/mTOR signaling pathway inhibition.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-amino-2-fluorobenzoate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of tert-butyl 4-amino-2-fluorobenzoate is critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides a step-by-step protocol for researchers, scientists, and drug development professionals. Proper disposal of this compound necessitates adherence to hazardous waste regulations. This substance may be classified as an irritant and may pose other health and environmental risks. Appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment. Based on safety data for similar compounds, this chemical may cause skin, eye, and respiratory irritation.[1][2][3]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[1][4][5]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[1][3]
-
Respiratory Protection: If handling fine powders or generating dust or aerosols, a NIOSH or European Standard EN 149 approved respirator is recommended.[1]
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3][5] Remove contaminated clothing.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1][4][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6]
Quantitative Safety and Disposal Data Summary
For quick reference, the following table summarizes key safety and disposal information synthesized from data on similar chemical compounds.
| Parameter | Information | Source |
| Hazard Classifications | May cause skin irritation, allergic skin reaction, be harmful if inhaled, and is very toxic to aquatic life. | Sigma-Aldrich |
| Precautionary Statements | P261: Avoid breathing mist or vapours.P273: Avoid release to the environment.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/ container to an approved waste disposal plant.[1] | OSHA HCS |
| Storage Recommendations | Store in a well-ventilated place. Keep container tightly closed. Keep cool and protect from sunlight.[1] | Sigma-Aldrich, AK Scientific, Inc. |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1][4][6] Consult local regulations for disposal.[1][2] | Multiple |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7]
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[7]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable container for the collection of waste.[7] The container must be chemically compatible with the substance.
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound."[3][7] Include the date when the first waste was added.
-
-
Waste Accumulation and Storage:
-
Arranging for Professional Disposal:
-
Spill Cleanup:
-
For small spills, absorb with an inert material and place it in a sealed container for disposal.[1][2] Avoid creating dust.
-
Do not use water to clean up the initial spill as it may spread contamination.[3] Decontaminate the area with a suitable solvent (e.g., acetone, ethanol) and absorbent pads.[3]
-
Empty Container Disposal:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]
-
After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Tert-butyl 4-amino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and procedural information for the handling of Tert-butyl 4-amino-2-fluorobenzoate. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks. This information has been compiled from safety data sheets of structurally similar compounds and general laboratory safety practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to ensure personnel safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against eye irritation or damage from splashes of the chemical.[1][2][3] |
| Hand Protection | Chemically resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for any damage before each use and change them immediately if contaminated.[2][4][5] | Provides a necessary barrier to prevent skin contact, as similar compounds can cause skin irritation or allergic reactions.[1][6] |
| Skin and Body Protection | A standard laboratory coat should be worn over personal clothing. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Closed-toe shoes and long pants are required. | Protects skin from potential splashes and contact with the chemical.[2][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[1][6][7] If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] | Prevents the inhalation of potentially harmful dust or vapors.[1][6] |
Handling and Operational Plan
General Handling:
-
Engineering Controls: All work with this compound should be performed in a well-ventilated area, with a chemical fume hood being the preferred engineering control to minimize inhalation exposure.[1][6][7]
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][3] Do not breathe dust or vapors.[1][3][6]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.[1][3][6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4][8]
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[8]
Emergency Procedures
Spill Response: In the event of a spill, follow the procedures outlined below. The immediate priority is to ensure the safety of all personnel.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
Disposal Plan
Waste Disposal:
-
Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6] The chemical should be disposed of as hazardous waste.
-
Containers: Do not reuse empty containers. Dispose of them in the same manner as the product.[6] Leave chemicals in their original containers and do not mix with other waste.
This information is intended to be a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound when it becomes available and by your institution's safety protocols. Always perform a risk assessment before starting any new procedure.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment ► Medical sector [tshs.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sarponggroup.com [sarponggroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
